7-Methyldodecanoyl-CoA
Description
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Properties
Molecular Formula |
C34H60N7O17P3S |
|---|---|
Molecular Weight |
963.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyldodecanethioate |
InChI |
InChI=1S/C34H60N7O17P3S/c1-5-6-8-11-22(2)12-9-7-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49) |
InChI Key |
LACHZDOQDFQVBG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Biosynthesis of 7-Methyldodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are integral components of cellular membranes in many organisms, influencing membrane fluidity, and serving as precursors for various signaling molecules. Unlike their straight-chain counterparts, the biosynthesis of BCFAs involves the incorporation of non-linear starter or extender units. This guide provides a detailed technical overview of the putative biosynthetic pathway of 7-methyldodecanoyl-CoA, a specific methyl-branched fatty acyl-CoA. Due to a lack of direct literature on the biosynthesis of this specific isomer, the following pathway is inferred from the established principles of fatty acid synthesis and the formation of methyl-branched fatty acids.
Core Biosynthesis Pathway
The synthesis of this compound is proposed to occur via the fatty acid synthase (FAS) complex, utilizing a specific sequence of starter and extender units. The placement of the methyl group at the C7 position suggests the incorporation of a methylmalonyl-CoA extender unit at a specific elongation cycle.
The proposed pathway initiates with a standard acetyl-CoA starter unit, followed by two cycles of elongation using malonyl-CoA. In the third elongation cycle, methylmalonyl-CoA is utilized as the extender unit, introducing the methyl branch. Subsequent elongation cycles then proceed with malonyl-CoA to complete the 12-carbon chain.
Key Enzymes and Reactions:
-
Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the primary two-carbon donor for fatty acid elongation.
-
Propionyl-CoA Carboxylase (PCC): Catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA, the donor of the methyl-branched three-carbon unit.[1]
-
Fatty Acid Synthase (FAS): A multi-enzyme complex that iteratively catalyzes the condensation of a starter unit with extender units to build the fatty acid chain. The mammalian FAS is a single polypeptide with multiple domains (mFAS).[1] The key domains involved are:
-
Acyl Carrier Protein (ACP): Shuttles the growing acyl chain between the catalytic domains of FAS.
-
β-Ketoacyl Synthase (KS): Catalyzes the condensation of the acyl chain with the extender unit.
-
β-Ketoacyl Reductase (KR): Reduces the β-keto group.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate.
-
Enoyl Reductase (ER): Reduces the enoyl intermediate.
-
Thioesterase (TE): Releases the final fatty acid product from the ACP.
-
The overall stoichiometry for the synthesis of 7-methyldodecanoic acid, the precursor to this compound, is:
1 Acetyl-CoA + 1 Methylmalonyl-CoA + 4 Malonyl-CoA + 12 NADPH + 12 H+ → 7-Methyldodecanoic acid + 6 CoASH + 12 NADP+ + 5 H2O + CO2
Following its synthesis, 7-methyldodecanoic acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Source |
| Fatty Acid Synthase (mFAS) | Acetyl-CoA | ~5 | - | Rat Liver |
| Malonyl-CoA | ~7 | - | Rat Liver | |
| Methylmalonyl-CoA | ~200 | - | Metazoan (general)[1] | |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | ~20-70 | - | Rat Liver |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | ~140 | - | Bovine Liver |
Note: The presented values are approximations from various sources and may vary depending on the specific experimental conditions. The higher Km of mFAS for methylmalonyl-CoA compared to malonyl-CoA suggests that the incorporation of methyl branches is a less efficient process than straight-chain elongation.[1]
Experimental Protocols
The investigation of the this compound biosynthesis pathway would involve a series of biochemical and analytical experiments.
1. In Vitro Reconstitution of the Biosynthesis Pathway
-
Objective: To demonstrate the synthesis of this compound from its precursors using purified enzymes.
-
Methodology:
-
Purify recombinant fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and propionyl-CoA carboxylase (PCC).
-
Set up a reaction mixture containing the purified enzymes, acetyl-CoA, propionyl-CoA, malonyl-CoA, methylmalonyl-CoA, ATP, NADPH, and other necessary cofactors in a suitable buffer.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Quench the reaction and extract the fatty acids.
-
Analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify 7-methyldodecanoic acid.
-
2. FASN Activity Assay
-
Objective: To measure the rate of fatty acid synthesis.
-
Methodology:
-
A common method is to monitor the consumption of NADPH spectrophotometrically at 340 nm.[2]
-
The reaction mixture contains purified FASN, acetyl-CoA, malonyl-CoA (and/or methylmalonyl-CoA), and NADPH.
-
The decrease in absorbance at 340 nm over time is proportional to the rate of fatty acid synthesis.
-
3. Product Identification by Mass Spectrometry
-
Objective: To confirm the structure of the synthesized branched-chain fatty acid.
-
Methodology:
-
Following the in vitro reaction, the fatty acid products are extracted and derivatized to their methyl esters (FAMEs).
-
The FAMEs are analyzed by GC-MS. The retention time and the mass spectrum of the product are compared to a synthetic standard of 7-methyldodecanoic acid methyl ester to confirm its identity.
-
Visualizations
Signaling Pathway Diagram
Caption: Putative biosynthesis pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound biosynthesis.
References
The Elusive 7-Methyldodecanoyl-CoA: An Examination of its Presumed Natural Occurrence
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyldodecanoyl-CoA is a coenzyme A derivative of 7-methyldodecanoic acid. While synthetically available for research purposes, a comprehensive review of scientific literature and biochemical databases reveals no direct evidence of its natural occurrence in any organism. This technical guide will explore the established principles of branched-chain fatty acid biosynthesis and the known enzymatic mechanisms for fatty acid modification. The absence of a known biosynthetic pathway capable of introducing a methyl group at the 7-position of a dodecanoyl chain will be discussed. This document aims to provide a definitive resource for researchers investigating fatty acid metabolism and to prevent the misattribution of this compound as a naturally occurring metabolite.
Introduction
Coenzyme A (CoA) derivatives of fatty acids are central intermediates in a multitude of metabolic pathways, including beta-oxidation, fatty acid synthesis, and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) are a class of fatty acids that contain one or more methyl groups on their acyl chain. These modifications influence the physical properties of membranes and lipids, affecting fluidity and phase transitions. While various BCFAs are known to be naturally occurring, particularly in bacteria, the specific isomer this compound has not been identified as a natural product.
Quantitative Data on this compound
A thorough search of existing literature and metabolic databases yielded no quantitative data regarding the natural abundance, tissue distribution, or physiological concentrations of this compound. The table below summarizes the lack of available information.
| Parameter | Finding |
| Natural Abundance | Not reported in any organism. |
| Tissue Distribution | Not applicable as it has not been detected in vivo. |
| Physiological Concentration | Not determined. |
Biosynthesis of Branched-Chain Fatty Acids: A Mechanistic Overview
The established mechanisms for the biosynthesis of BCFAs in bacteria and other organisms do not support the formation of a methyl group at the 7-position of a C12 fatty acid chain. The primary pathways for BCFA synthesis involve the use of specific branched-chain primers during fatty acid synthesis.
Iso- and Anteiso-Branched-Chain Fatty Acid Synthesis
The most common BCFAs are of the iso and anteiso configurations. Their synthesis is initiated with branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids:
-
Iso-BCFAs: Primed by isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).
-
Anteiso-BCFAs: Primed by 2-methylbutyryl-CoA (from isoleucine).
These primers are then elongated by the fatty acid synthase (FAS) system, resulting in a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain.
A simplified workflow for the biosynthesis of these common BCFAs is depicted below.
Biosynthesis of iso- and anteiso-branched-chain fatty acids.
Fatty Acid Methylation
Enzymatic methylation of fatty acids is a known biological process. However, the characterized fatty acid methyltransferases act on the carboxyl group of the fatty acid, forming fatty acid methyl esters (FAMEs), or are involved in the formation of cyclopropane (B1198618) fatty acids. There are no known enzymes that catalyze the direct methylation of an internal carbon atom of a long-chain fatty acyl-CoA.
Experimental Protocols for the Detection of Acyl-CoAs
Sample Preparation and Extraction
-
Tissue/Cell Homogenization: Biological samples are typically flash-frozen in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and protease inhibitors to maintain the integrity of the analytes.
-
Solid-Phase Extraction (SPE): Acyl-CoAs are commonly extracted and purified from the homogenate using SPE cartridges. C18 or polymeric reverse-phase cartridges are frequently employed to separate the relatively nonpolar acyl-CoAs from more polar cellular components.
-
Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge with an organic solvent mixture, which is then evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a solvent compatible with the subsequent analytical method.
Analytical Detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most common and sensitive method for the detection and quantification of specific acyl-CoA species is LC-MS.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate the different acyl-CoAs based on their chain length and other structural features.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of the target molecule. The fragmentation pattern of the parent ion can be used to confirm the identity of the compound.
-
The logical workflow for such an experimental approach is outlined below.
Experimental workflow for the detection of acyl-CoAs.
Conclusion
Based on a comprehensive review of the current scientific understanding of fatty acid biosynthesis and metabolism, there is no evidence to support the natural occurrence of this compound. The known biosynthetic pathways for branched-chain fatty acids do not account for the formation of a methyl group at the 7-position of a dodecanoyl chain. Researchers in the fields of metabolomics, lipidomics, and drug development should be aware that this compound is, to date, considered a synthetic compound. Any future reports of its potential natural occurrence would require substantial and novel biochemical evidence, including the identification of a new enzymatic pathway for internal fatty acid chain methylation.
7-Methyldodecanoyl-CoA: A Technical Guide to its Anticipated Discovery and Characterization
Disclaimer: As of late 2025, specific literature detailing the discovery, characterization, and biological role of 7-Methyldodecanoyl-CoA is not available in the public domain. This technical guide has been constructed based on established principles and methodologies applied to the broader class of branched-chain acyl-Coenzyme A (acyl-CoA) esters. The information presented herein is intended to serve as a predictive framework for researchers, scientists, and drug development professionals, outlining the expected properties and the experimental approaches that would be employed for its study.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, ranging from structural components of cell membranes to signaling molecules.[1][2] this compound, a C13 fatty acyl-CoA with a methyl branch at the seventh carbon, represents a unique molecule within this class. While its specific functions are yet to be elucidated, its structural characteristics suggest potential involvement in lipid metabolism and membrane biology. This guide provides a comprehensive overview of the anticipated methodologies for the discovery, characterization, and functional analysis of this compound.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be inferred from the general characteristics of other long-chain acyl-CoA molecules.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C34H60N7O17P3S |
| Molecular Weight | 963.86 g/mol |
| Solubility | Expected to be soluble in aqueous buffers and organic solvents like methanol (B129727) and acetonitrile. |
| Stability | Thioester bond is susceptible to hydrolysis, particularly at extreme pH and elevated temperatures. Best stored at -80°C. |
| Spectroscopic Features | Characteristic UV absorbance around 260 nm due to the adenine (B156593) ring of Coenzyme A. |
Hypothetical Biosynthesis and Metabolism
The biosynthesis of this compound is likely to follow the general pathways established for other methyl-branched fatty acids. The synthesis could initiate from a methylated primer or through the action of a methyltransferase on a fatty acid precursor.
Caption: Hypothetical biosynthesis and metabolism of this compound.
Experimental Protocols
The following sections detail the experimental protocols that would be essential for the discovery and characterization of this compound.
Extraction of Acyl-CoAs from Biological Samples
A robust extraction method is critical for the accurate quantification of acyl-CoAs due to their low abundance and instability.
Protocol:
-
Sample Collection and Quenching: Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or a mixture of isopropanol (B130326) and acetonitrile).
-
Phase Separation: Centrifuge the homogenate to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs.
-
Condition the cartridge with methanol and then with an aqueous buffer.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable buffer for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Protocol:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer with a low concentration of an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): The [M+H]+ ion of this compound (predicted m/z 964.86).
-
Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (predicted m/z 457.8).[3]
-
-
-
Quantification: Generate a standard curve using a synthesized this compound standard and an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
Caption: Workflow for LC-MS/MS analysis of this compound.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy provides detailed structural information.[4][5]
Protocol:
-
Sample Preparation: A highly purified and concentrated sample of this compound is required.
-
1D ¹H NMR:
-
Expected signals for the protons of the pantetheine (B1680023) arm and the adenine ring of Coenzyme A.
-
Unique signals for the methyl group and the aliphatic chain of the 7-methyldodecanoyl moiety.
-
-
2D NMR (COSY, HSQC):
-
Correlation spectroscopy (COSY) to establish proton-proton couplings within the acyl chain.
-
Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, confirming the position of the methyl branch.
-
Enzymatic Assays for Functional Characterization
Enzymatic assays are crucial for investigating the metabolic fate of this compound.
Protocol for Acyl-CoA Dehydrogenase Activity:
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0).
-
Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an electron transfer flavoprotein (ETF)-based fluorescent assay).[6]
-
Purified acyl-CoA dehydrogenase enzyme.
-
This compound as the substrate.
-
-
Assay Principle: Monitor the reduction of the electron acceptor spectrophotometrically or fluorometrically, which is coupled to the oxidation of this compound.
-
Data Analysis: Calculate the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration.
Anticipated Biological Role and Significance
Based on the functions of other branched-chain fatty acids, this compound could play a role in:
-
Membrane Fluidity: Incorporation of 7-methyldodecanoic acid into phospholipids (B1166683) could alter membrane properties, which is crucial for cellular function, especially in response to environmental stress.[1]
-
Metabolic Regulation: As an intermediate in fatty acid metabolism, it may influence metabolic pathways and energy homeostasis.
-
Signaling: Acyl-CoAs can act as signaling molecules, regulating the activity of various proteins.
Future Directions and Drug Development Implications
The discovery and characterization of this compound would open new avenues of research. Understanding its biosynthesis and degradation pathways could reveal novel enzymatic targets for drug development, particularly in the context of metabolic diseases and infectious agents where unique lipid structures are often essential. Further investigation into its role in cell signaling could uncover new therapeutic strategies for a variety of conditions.
This guide provides a foundational framework for the exploration of this compound. The application of these established methodologies will be pivotal in uncovering the specific biological significance of this novel molecule.
References
- 1. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyldodecanoyl-CoA: A Putative Link to Peroxisomal Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Methyldodecanoyl-CoA is a C13 methyl-branched chain acyl-CoA. While direct research on this specific molecule is limited, its structural characteristics suggest its metabolism is intrinsically linked to the pathways responsible for the degradation of other methyl-branched chain fatty acids. Deficiencies in these pathways lead to a class of severe metabolic disorders. This technical guide consolidates the current understanding of methyl-branched chain fatty acid metabolism as a framework for investigating the potential role and metabolic fate of this compound. We will explore the relevant enzymatic processes, associated pathologies, quantitative data from related molecules, detailed experimental protocols, and key signaling pathways. This document serves as a foundational resource for researchers and professionals in drug development aiming to explore this niche area of lipid metabolism.
Introduction to Methyl-Branched Chain Fatty Acid Metabolism
Methyl-branched chain fatty acids (BCFAs) are dietary lipids found in dairy products, meat from ruminant animals, and certain fish[1][2]. Unlike straight-chain fatty acids, the presence of methyl groups along the acyl chain can hinder standard mitochondrial beta-oxidation, necessitating alternative catabolic pathways primarily located in the peroxisome.
The metabolism of BCFAs is crucial for preventing their accumulation, which can lead to cellular toxicity. The most studied examples of BCFAs are phytanic acid and its derivative, pristanic acid. The catabolism of these molecules serves as the primary model for understanding the potential metabolic fate of this compound.
Hypothetical Metabolic Pathway of this compound
Based on its structure, this compound is a 13-carbon acyl-CoA with a methyl group on the 7th carbon. This structure suggests that it would likely undergo peroxisomal beta-oxidation. The methyl group's position is key to determining the exact metabolic route.
Peroxisomal Beta-Oxidation
Peroxisomes are cellular organelles responsible for the breakdown of very long-chain fatty acids, dicarboxylic fatty acids, and 2-methyl-branched fatty acids[3]. The process of beta-oxidation in peroxisomes differs from its mitochondrial counterpart. It is a chain-shortening system and is not directly coupled to oxidative phosphorylation[3].
The initial step in peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidases[3]. For branched-chain fatty acids, specific enzymes are required to handle the methyl branches.
The hypothetical degradation of this compound in the peroxisome would proceed through cycles of beta-oxidation until the methyl group presents a steric hindrance to the enzymatic machinery. The resulting shorter-chain acyl-CoA esters would then be transported to the mitochondria for complete oxidation.
Link to Metabolic Disorders
Defects in the metabolism of branched-chain fatty acids lead to their accumulation in tissues and plasma, resulting in severe metabolic disorders. The clinical presentation of these disorders underscores the importance of efficient BCFA degradation.
Refsum Disease
Classic Refsum disease is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid[1][2][4]. The accumulation of phytanic acid leads to progressive neurological damage, retinitis pigmentosa, and other symptoms[4][5]. While this compound metabolism is not directly implicated, a defect in the broader peroxisomal beta-oxidation pathway required for its degradation could lead to a novel, uncharacterized metabolic disorder with overlapping features.
Zellweger Spectrum Disorders
Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive disorders characterized by defects in peroxisome biogenesis[6][7][8]. The absence or dysfunction of peroxisomes leads to the accumulation of very long-chain fatty acids and branched-chain fatty acids, including phytanic acid[1][8]. Patients with ZSDs present with severe neurological, hepatic, and renal abnormalities[8]. A defect in the degradation of this compound would be an expected consequence of ZSDs.
Acyl-CoA Dehydrogenase Deficiencies
Acyl-CoA dehydrogenases are a class of enzymes crucial for the first step of each beta-oxidation cycle[9]. While specific deficiencies are known for short-, medium-, and long-chain fatty acids, a deficiency in an acyl-CoA dehydrogenase with activity towards methyl-branched substrates could potentially lead to the accumulation of this compound.
Quantitative Data on Related Branched-Chain Fatty Acids
Direct quantitative data for this compound is not available in the literature. However, data from related branched-chain fatty acids in peroxisomal disorders can provide a reference range for expected pathological concentrations.
| Analyte | Condition | Plasma Concentration (μmol/L) | Reference |
| Phytanic Acid | Normal | < 10 | [10] |
| Refsum Disease | > 200 (can exceed 1300) | [5][10] | |
| Zellweger Syndrome | Elevated | [1][8] | |
| Pristanic Acid | Normal | < 1 | [10] |
| Bifunctional Protein Deficiency | Elevated | [1] | |
| Zellweger Syndrome | Elevated | [1][8] |
Experimental Protocols
The investigation of this compound and its metabolism would require specialized experimental procedures. The following protocols are adapted from methods used for other acyl-CoA esters and branched-chain fatty acids.
Quantification of Acyl-CoA Esters by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species from biological samples.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., 10% trichloroacetic acid).
-
Centrifuge to precipitate proteins.
-
Collect the supernatant containing the acyl-CoA esters.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a methanol-based solvent.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined using a synthetic standard.
-
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of beta-oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or peroxisomes.
Protocol:
-
Isolation of Organelles:
-
Isolate mitochondria and/or peroxisomes from tissue homogenates by differential centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the isolated organelles, cofactors (CoA, ATP, NAD+, FAD), and the radiolabeled substrate (e.g., [3H]-7-methyldodecanoic acid).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Separation of Products:
-
Stop the reaction and separate the radiolabeled water-soluble products (acetyl-CoA) from the unreacted fatty acid substrate using a precipitation or chromatography step.
-
-
Quantification:
-
Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of fatty acid oxidation.
-
Signaling Pathways and Regulation
The metabolism of fatty acids, including branched-chain fatty acids, is tightly regulated by nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).
PPARα Regulation of Peroxisomal Beta-Oxidation
PPARα is a key transcriptional regulator of genes involved in fatty acid catabolism. It is activated by a variety of lipids, including fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression.
Genes regulated by PPARα include those encoding for acyl-CoA oxidases and other enzymes of the peroxisomal beta-oxidation pathway. It is plausible that this compound or its metabolites could act as signaling molecules to modulate PPARα activity, thereby influencing its own degradation.
Conclusion and Future Directions
While this compound remains an understudied molecule, its structural similarity to other methyl-branched chain fatty acids provides a strong foundation for hypothesizing its metabolic fate and potential involvement in metabolic disorders. The framework presented in this guide, based on the well-established metabolism of phytanic and pristanic acids, offers a roadmap for future research.
Key areas for future investigation include:
-
Synthesis of a this compound standard to enable its definitive identification and quantification in biological samples.
-
In vitro and in vivo studies to elucidate its precise metabolic pathway and identify the enzymes involved.
-
Screening of patients with uncharacterized metabolic disorders for the accumulation of this compound and other novel branched-chain fatty acids.
-
Investigation of the signaling properties of this compound, particularly its potential to modulate PPARα activity.
A deeper understanding of the metabolism of this compound and other minor branched-chain fatty acids will broaden our knowledge of lipid metabolism and may uncover novel diagnostic markers and therapeutic targets for a range of metabolic diseases.
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review. | Read by QxMD [read.qxmd.com]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. thegfpd.org [thegfpd.org]
- 7. Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
7-Methyldodecanoyl-CoA: An Inquiry into its Potential as a Disease Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Executive Summary
This technical guide explores the potential of 7-Methyldodecanoyl-CoA as a biomarker for disease. Extensive investigation of current scientific literature reveals that this compound is not an established or recognized biomarker for any specific disease at this time. Its biological role and association with pathological states remain largely uncharacterized.
However, the structural characteristics of this compound—a methyl-branched medium-chain fatty acyl-CoA—place it within the broader context of inherited metabolic disorders related to branched-chain fatty acid metabolism. This guide provides a comprehensive overview of the principles and methodologies relevant to the study of such compounds, offering a framework for potential future investigations into this compound.
We will delve into the established roles of other branched-chain fatty acids as disease biomarkers, detail the metabolic pathways they inhabit, and present the analytical techniques required for their quantification. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the expanding field of metabolomics and the discovery of novel biomarkers.
Introduction to Branched-Chain Fatty Acyl-CoAs in Metabolism and Disease
Fatty acids are crucial for energy production and cellular structure. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) also play important biological roles. BCFAs are primarily derived from dietary sources and the catabolism of branched-chain amino acids. Their metabolism involves a series of enzymatic steps, primarily within the mitochondria and peroxisomes.
Defects in the enzymes or transport proteins involved in BCFA metabolism can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs) and peroxisomal disorders.[1][2] In these conditions, specific acyl-CoA intermediates accumulate in tissues and biological fluids, serving as key diagnostic biomarkers.
While this compound itself is not currently linked to a specific pathology, its structure suggests it would be metabolized through pathways analogous to those for well-characterized BCFAs like phytanic acid and pristanic acid. The accumulation of these and other branched-chain acyl-CoAs is a hallmark of several peroxisomal disorders, including Refsum disease.[1]
Potential Metabolic Pathway of this compound
The precise metabolic pathway of this compound has not been elucidated. However, based on its structure as a methyl-branched fatty acid, it is hypothesized to undergo oxidation through a combination of alpha- and beta-oxidation steps, similar to other BCFAs. The position of the methyl group at the 7th carbon would not initially impede beta-oxidation.
Below is a hypothetical metabolic pathway for this compound, illustrating the general steps of fatty acid oxidation.
Established Branched-Chain Acyl-CoAs as Biomarkers
While data on this compound is lacking, several other branched-chain acyl-CoAs and their derivatives are well-established biomarkers for specific inherited metabolic disorders. The accumulation of these molecules is a direct consequence of enzymatic defects in their metabolic pathways.
| Biomarker (Acylcarnitine Derivative) | Associated Disease(s) | Typical Elevation (Fold Change) | Biological Fluid |
| Phytanoyl-carnitine | Refsum Disease, Zellweger Spectrum Disorders | >100x | Plasma, Urine |
| Pristanoyl-carnitine | Zellweger Spectrum Disorders, D-bifunctional protein deficiency | >50x | Plasma, Urine |
| Isovaleryl-carnitine (C5) | Isovaleric Acidemia | >100x | Plasma, Urine |
| 3-Methylcrotonyl-carnitine (C5-OH) | 3-Methylcrotonyl-CoA Carboxylase Deficiency | >20x | Plasma, Urine |
| Propionyl-carnitine (C3) | Propionic Acidemia, Methylmalonic Acidemia | >50x | Plasma, Urine |
Note: The fold changes are approximate and can vary significantly between patients and with metabolic status.
Experimental Protocols for Acyl-CoA Analysis
The analysis of acyl-CoA species in biological samples is challenging due to their low abundance and chemical instability. The most common and robust method for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol) containing internal standards.
-
Cell Extraction: For cultured cells, rapidly quench metabolism by aspirating media and adding cold extraction solvent. Scrape the cells and collect the extract.
-
Protein Precipitation: Centrifuge the homogenate/extract at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column for separation of acyl-CoA species based on their chain length and hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode.
-
Detection Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for each acyl-CoA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: Create a calibration curve using a series of known concentrations of acyl-CoA standards. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, normalized to the peak area of the internal standard.
Logical Framework for Biomarker Discovery
The process of identifying a new biomarker like this compound involves a series of logical steps, from initial discovery in untargeted metabolomics studies to clinical validation.
Conclusion and Future Directions
Future investigations could focus on:
-
Untargeted Metabolomics: Screening of patient cohorts with undiagnosed metabolic disorders for the presence of this compound or its derivatives.
-
In Vitro Studies: Using cell models with known enzymatic defects in fatty acid oxidation to see if this compound accumulates.
-
Enzymatic Assays: Characterizing the enzymes that may be involved in the metabolism of this compound.
The exploration of novel metabolites like this compound holds the potential to uncover new biomarkers and provide deeper insights into the complex network of metabolic pathways that are fundamental to human health and disease.
References
The Metabolic Journey of 7-Methyldodecanoyl-CoA's Methyl Branch: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are integral components of biological systems, originating from dietary sources and endogenous metabolism. Their catabolism presents unique challenges to the standard beta-oxidation pathway due to the steric hindrance imposed by their methyl branches. This technical guide provides a comprehensive overview of the metabolic fate of the methyl branch in 7-methyldodecanoyl-CoA, a saturated fatty acid with a methyl group at an odd-numbered carbon. Understanding this pathway is crucial for researchers in metabolic diseases and drug development, as defects in BCFAs metabolism are implicated in various pathological conditions.
Core Metabolic Pathway: A Hybrid of Beta- and Alpha-Oxidation
The degradation of this compound is not a straightforward process. It involves a coordinated interplay between mitochondrial and peroxisomal enzymatic machinery, primarily utilizing beta-oxidation with a critical alpha-oxidation step to circumvent the methyl-induced steric block.
Initial Catabolism via Beta-Oxidation
Initially, this compound enters the mitochondrial beta-oxidation spiral. This process involves a recurring sequence of four enzymatic reactions that sequentially shorten the fatty acyl chain by two-carbon units, releasing acetyl-CoA in each cycle. For this compound, beta-oxidation proceeds for two cycles, unimpeded by the distant methyl group.
Table 1: Initial Beta-Oxidation Cycles of this compound
| Cycle | Starting Acyl-CoA | Enzymes Involved | Products |
| 1 | This compound (C13) | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | 5-Methyl-decanoyl-CoA (C11) + Acetyl-CoA |
| 2 | 5-Methyl-decanoyl-CoA (C11) | (Same as above) | 3-Methyl-octanoyl-CoA (C9) + Acetyl-CoA |
The Metabolic Roadblock and the Peroxisomal Detour
Following two rounds of beta-oxidation, the resulting 3-methyloctanoyl-CoA presents a challenge to the next enzymatic step. The methyl group at the beta-carbon (C3) sterically hinders the action of acyl-CoA dehydrogenase, effectively halting further degradation through the conventional mitochondrial beta-oxidation pathway.
To overcome this, the metabolic process shifts to the peroxisome, where a specialized set of enzymes can process this branched intermediate. The key to resolving the 3-methyl branch is a process known as alpha-oxidation.
Alpha-Oxidation: Resolving the Methyl Branch
Alpha-oxidation is a catabolic pathway that shortens a fatty acid by a single carbon atom from the carboxyl end. In the context of 3-methyloctanoyl-CoA, this process is essential for repositioning the methyl group to allow for the resumption of beta-oxidation.
The primary end-products of the complete oxidation of this compound are acetyl-CoA and propionyl-CoA. Propionyl-CoA, a three-carbon acyl-CoA, is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.
Experimental Protocols
Isolation and Quantification of Metabolites
Objective: To identify and quantify the metabolic intermediates and end-products of this compound metabolism.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Incubate isolated mitochondria or peroxisomes, or whole cells, with synthesized this compound.
-
Extraction: After incubation, quench the reaction and extract total lipids and acyl-CoAs using a biphasic solvent system (e.g., Folch method).
-
Derivatization: Hydrolyze the acyl-CoA esters to their corresponding free fatty acids and convert them to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol.
-
GC-MS Analysis: Separate and identify the FAMEs using a gas chromatograph coupled to a mass spectrometer. The mass spectra will allow for the identification of the different chain-length fatty acids, and the position of the methyl branch can be inferred from the fragmentation patterns.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of each metabolite.
In Vitro Fatty Acid Oxidation Assay
Objective: To measure the rate of oxidation of this compound.
Methodology: Radiolabeled Substrate Assay
-
Synthesis of Radiolabeled Substrate: Synthesize [1-¹⁴C]-7-methyldodecanoyl-CoA.
-
Incubation: Incubate isolated mitochondria or peroxisomes with the radiolabeled substrate in a reaction buffer containing necessary cofactors (e.g., ATP, CoA, NAD+, FAD).
-
Separation of Products: After incubation, separate the water-soluble metabolic products (e.g., [¹⁴C]acetyl-CoA, [¹⁴C]propionyl-CoA) from the unreacted fatty acid substrate using acid precipitation and centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of fatty acid oxidation.
Visualizing the Metabolic Pathway
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described.
Conclusion
The metabolic fate of the methyl branch in this compound is a sophisticated process requiring the coordinated action of both mitochondrial and peroxisomal pathways. Initial beta-oxidation shortens the carbon chain, leading to the formation of a 3-methyl-branched intermediate that subsequently undergoes peroxisomal alpha-oxidation to remove the steric block. The resulting acyl-CoA can then be further degraded via beta-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which are fed into central carbon metabolism. The detailed understanding of this pathway, facilitated by the experimental approaches outlined, is paramount for advancing our knowledge of lipid metabolism and its dysregulation in disease. This guide serves as a foundational resource for scientists and researchers dedicated to unraveling the complexities of branched-chain fatty acid catabolism.
The Emerging Signaling Roles of 7-Methyldodecanoyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the potential signaling roles of 7-Methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes data from closely related branched-chain fatty acyl-CoAs to infer its likely biological functions and provides a framework for future investigation.
Introduction
This compound belongs to the class of branched-chain fatty acyl-CoAs (BCFA-CoAs), which are increasingly recognized not just as metabolic intermediates but also as signaling molecules. These molecules are characterized by a methyl group branching off the main acyl chain. While the metabolism of straight-chain fatty acids is well-documented, the unique biological roles of BCFA-CoAs are an active area of research. This guide will explore the hypothesized signaling pathways of this compound, present quantitative data from analogous compounds, detail relevant experimental protocols, and provide visual representations of the underlying molecular mechanisms.
I. Potential Signaling Pathways of this compound
The primary signaling pathway implicated for branched-chain fatty acyl-CoAs is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.
PPARα Activation
Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα[1]. The binding of a ligand to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. The activation of PPARα by BCFA-CoAs is significantly more potent than by their corresponding free fatty acids[1][2].
The proposed signaling cascade for this compound is as follows:
Protein Acylation
Acyl-CoAs are donors for post-translational modifications of proteins, a process known as acylation. This modification can alter a protein's function, localization, and stability. While specific targets of 7-methyldodecanoylation have not yet been identified, it is plausible that this branched-chain fatty acyl-CoA could serve as a substrate for acyltransferases, leading to the regulation of various cellular processes.
II. Quantitative Data
Direct quantitative data for this compound is not currently available in the public domain. However, data from other branched-chain fatty acyl-CoAs provide a strong indication of its potential binding affinity for PPARα.
| Compound | Receptor | Binding Affinity (Kd) | Reference |
| Phytanoyl-CoA | PPARα | ~11 nM | [1] |
| Pristanoyl-CoA | PPARα | ~11 nM | [1] |
Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα.
III. Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Synthesis of this compound
A chemo-enzymatic approach is a common method for the synthesis of acyl-CoAs.
Workflow:
Detailed Steps:
-
Activation of 7-Methyldodecanoic Acid: The carboxylic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligation to Coenzyme A: The activated 7-methyldodecanoic acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form the thioester bond.
-
Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate the desired this compound from unreacted starting materials and byproducts.
-
Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry (e.g., LC-MS/MS).
PPARα Binding Assay
A common method to determine the binding affinity of a ligand to a receptor is a fluorescence quenching assay.
Principle: The intrinsic fluorescence of tryptophan residues in the PPARα ligand-binding domain (LBD) is quenched upon ligand binding. The change in fluorescence is measured at various ligand concentrations to determine the dissociation constant (Kd).
Workflow:
Detailed Steps:
-
Expression and Purification of PPARα-LBD: The ligand-binding domain of PPARα is expressed in a suitable system (e.g., E. coli) and purified.
-
Fluorescence Measurement: The purified PPARα-LBD is placed in a fluorometer, and the baseline tryptophan fluorescence is measured (excitation ~280 nm, emission ~340 nm).
-
Titration: A solution of this compound is incrementally added to the PPARα-LBD solution, and the fluorescence is measured after each addition.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate a transcription factor and drive the expression of a reporter gene.
Principle: Cells are co-transfected with a plasmid expressing PPARα and a reporter plasmid containing a PPRE upstream of a reporter gene (e.g., luciferase). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Workflow:
Detailed Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with an expression vector for PPARα and a reporter vector containing a PPRE-driven luciferase gene. A control vector expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity is plotted against the concentration of this compound to determine the EC50 value.
IV. Future Directions and Conclusion
The study of this compound and other branched-chain fatty acyl-CoAs is a promising area of research. Based on the available evidence from related compounds, this compound is likely a potent endogenous ligand for PPARα, and as such, may play a significant role in the regulation of metabolic gene expression. Future research should focus on:
-
Direct Quantification: Determining the binding affinity (Kd) of this compound for PPARα and other potential receptors.
-
Target Gene Identification: Identifying the specific genes regulated by this compound through PPARα activation using techniques like RNA-sequencing.
-
Protein Acylation Studies: Investigating whether this compound serves as a substrate for protein acylation and identifying its specific protein targets using proteomic approaches.
-
In Vivo Studies: Elucidating the physiological and pathophysiological roles of this compound in animal models of metabolic diseases.
References
- 1. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 7-Methyldodecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug toxicity. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples. Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which is leveraged for specific detection.[1][2][3]
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]
Materials:
-
Biological tissue or cell pellets
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA
-
Extraction Solvent: 2-propanol/50 mM KH2PO4 (pH 7.2) (1:1, v/v)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: Water, followed by 40% Methanol in water
-
SPE Elution Solvent: 2% Acetic Acid in Methanol
-
Lyophilizer or SpeedVac
Procedure:
-
Homogenize 50-100 mg of tissue or an appropriate amount of cell pellet in 1 mL of ice-cold Extraction Solvent.
-
Spike the homogenate with the internal standard.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect the supernatant.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol.
-
Elute the acyl-CoAs with 2 mL of 2% acetic acid in methanol.
-
Evaporate the eluate to dryness using a lyophilizer or SpeedVac.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1, v/v)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions:
To determine the MRM transitions for this compound, the precursor ion ([M+H]+) and a characteristic product ion are required.
-
Chemical Formula of this compound: C34H60N7O17P3S
-
Molecular Weight: 979.88 g/mol
-
Precursor Ion ([M+H]+): m/z 980.9
Based on the characteristic fragmentation of acyl-CoAs, two primary product ions can be monitored:
-
Neutral Loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate group.[1][2][3]
-
Product Ion: 980.9 - 507.0 = m/z 473.9
-
-
Fragment corresponding to the Adenosine Diphosphate moiety: m/z 428.0[3][6]
Data Presentation
Table 1: MRM Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 980.9 | 473.9 | 100 | 35 |
| This compound (Qualifier) | 980.9 | 428.0 | 100 | 45 |
| Heptadecanoyl-CoA (IS) | 1022.9 | 515.9 | 100 | 35 |
Table 2: Example Quantitative Data
| Sample ID | Analyte Concentration (pmol/mg tissue) | Internal Standard Response (Area) | Calculated Amount (pmol/mg tissue) | % RSD (n=3) |
| Control 1 | 2.5 | 1.2 x 10^6 | 2.4 | 4.5 |
| Control 2 | 2.8 | 1.1 x 10^6 | 2.9 | 3.8 |
| Treated 1 | 5.1 | 1.2 x 10^6 | 5.2 | 5.1 |
| Treated 2 | 5.5 | 1.1 x 10^6 | 5.6 | 4.2 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Overview of branched-chain fatty acid metabolism.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Methyldodecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. These enzymes exhibit distinct but overlapping specificities for the length of the fatty acyl-CoA chain. The primary members of this family include Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).
Branched-chain fatty acids, such as 7-methyldodecanoic acid, are also present in the diet and cellular metabolism. The metabolism of their CoA esters by ACADs is of significant interest for understanding metabolic pathways and for the development of therapeutics for metabolic disorders. This document provides an overview of 7-Methyldodecanoyl-CoA as a potential substrate for various ACADs, along with protocols for its synthesis and for assaying its activity with these enzymes.
Data Presentation
Currently, there is a notable lack of specific quantitative kinetic data (e.g., Km, Vmax, kcat) in the published literature for this compound as a substrate for the common acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, and VLCAD). The study of branched-chain acyl-CoA esters has been less extensive than that of their straight-chain counterparts.
To facilitate future research in this area, the following table is provided as a template for summarizing experimentally determined kinetic parameters. Researchers are encouraged to populate this table with their findings to build a comprehensive understanding of how methyl branching affects substrate recognition and turnover by different ACADs.
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with this compound
| Enzyme | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Method | Reference |
| SCAD | Data not available | Data not available | Data not available | Data not available | ||
| MCAD | Data not available | Data not available | Data not available | Data not available | ||
| LCAD | Data not available | Data not available | Data not available | Data not available | ||
| VLCAD | Data not available | Data not available | Data not available | Data not available |
Researchers can use the protocols outlined in this document to determine these values.
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound is a prerequisite for studying its interaction with ACADs. This can be achieved through a chemo-enzymatic approach, starting with the commercially available 7-methyldodecanoic acid.
A. Synthesis of 7-Methyldodecanoic Acid (if not commercially available)
While 7-methyldodecanoic acid is commercially available from some suppliers, a synthetic route can be employed if necessary. A common method involves the Grignard reaction.
-
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Copper(I) iodide (CuI)
-
Lithium aluminum hydride (LiAlH₄)
-
Jones reagent (CrO₃ in H₂SO₄)
-
Procedure:
-
Prepare a Grignard reagent from 1-bromohexane and magnesium in dry diethyl ether.
-
Perform a copper-catalyzed cross-coupling reaction between the hexylmagnesium bromide and 5-bromo-1-pentene to form 1-undecen-6-yne.
-
Reduce the alkyne using a suitable method, such as hydrogenation over a Lindlar catalyst, to yield (Z)-undec-5-en-1-ol.
-
Alternatively, a more stereocontrolled synthesis might be desired.
-
Oxidize the resulting alcohol to the corresponding carboxylic acid using Jones reagent to yield 7-methyldodecanoic acid.
-
Purify the product by column chromatography.
-
B. Enzymatic Synthesis of this compound
A reliable method for synthesizing acyl-CoA esters from the corresponding free fatty acid is through the use of an acyl-CoA synthetase.
-
Materials:
-
7-methyldodecanoic acid
-
Coenzyme A (CoA), free acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1% Triton X-100
-
1 mM Coenzyme A
-
0.5 mM 7-methyldodecanoic acid (solubilized in a minimal amount of ethanol (B145695) or DMSO)
-
Acyl-CoA Synthetase (concentration to be optimized)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
-
Lyophilize the purified product and store at -80°C.
-
II. Acyl-CoA Dehydrogenase Activity Assays
Two common and reliable methods for measuring ACAD activity are the ferricenium-based spectrophotometric assay and the ETF fluorescence reduction assay.
A. Ferricenium Hexafluorophosphate-Based Spectrophotometric Assay
This aerobic assay measures the reduction of ferricenium, a stable artificial electron acceptor.[1][2]
-
Materials:
-
Purified recombinant SCAD, MCAD, LCAD, or VLCAD
-
This compound
-
Ferricenium hexafluorophosphate (B91526)
-
Potassium phosphate buffer (pH 7.6)
-
Spectrophotometer capable of reading at 300 nm
-
-
Procedure:
-
Prepare a stock solution of 10 mM ferricenium hexafluorophosphate in water. Note: Ferricenium solutions are light-sensitive.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Potassium phosphate buffer, pH 7.6
-
200 µM Ferricenium hexafluorophosphate
-
Desired concentration of this compound (e.g., for Km determination, vary from ~0.1 x Km to 10 x Km)
-
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of the purified ACAD enzyme.
-
Monitor the decrease in absorbance at 300 nm over time. The rate of reaction is proportional to the rate of ferricenium reduction (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹ for the reduction of two molecules of ferricenium per molecule of substrate oxidized).
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters, repeat the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
B. Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is the "gold standard" anaerobic assay that utilizes the natural electron acceptor for ACADs, ETF.[3]
-
Materials:
-
Purified recombinant SCAD, MCAD, LCAD, or VLCAD
-
Purified recombinant ETF
-
This compound
-
Potassium phosphate buffer (pH 7.6)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Anaerobic cuvette or microplate setup
-
Fluorometer (Excitation ~380 nm, Emission ~520 nm, or appropriate wavelengths for ETF fluorescence)
-
-
Procedure:
-
Prepare an anaerobic reaction buffer containing:
-
100 mM Potassium phosphate buffer, pH 7.6
-
10 mM Glucose
-
1 U/mL Glucose oxidase
-
100 U/mL Catalase
-
-
In an anaerobic environment (e.g., glove box or using septa-sealed cuvettes purged with nitrogen), prepare the reaction mixture:
-
Anaerobic reaction buffer
-
~2 µM ETF
-
Known amount of purified ACAD enzyme
-
-
Incubate for 5-10 minutes to ensure complete removal of oxygen.
-
Record the baseline ETF fluorescence.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the ACAD.
-
Calculate the initial velocity from the linear portion of the fluorescence vs. time plot.
-
For kinetic analysis, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualization of Key Pathways and Workflows
Caption: Enzymatic reaction catalyzed by Acyl-CoA Dehydrogenase.
Caption: Workflow for determining ACAD kinetics with this compound.
Concluding Remarks
The study of branched-chain acyl-CoA esters as substrates for acyl-CoA dehydrogenases is an important area of research with implications for both fundamental metabolism and clinical diagnostics. While specific kinetic data for this compound are not yet widely available, the protocols provided herein offer a robust framework for researchers to undertake these investigations. The systematic determination of the kinetic parameters for this and other branched-chain substrates will significantly enhance our understanding of the substrate specificity of ACADs and their role in fatty acid metabolism.
References
Application Notes and Protocols: 7-Methyldodecanoyl-CoA Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that may play a role in specialized metabolic pathways. As with other acyl-CoAs, it is a key intermediate in various biochemical processes. Accurate and reliable analytical methods are essential for elucidating its function and for its potential application in drug development. These application notes provide detailed protocols for the synthesis, purification, and analysis of this compound, serving as a crucial resource for researchers in the field. The methodologies described are based on established principles for acyl-CoA analysis and can be adapted for specific research needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C34H60N7O17P3S | [1] |
| Molecular Weight | 963.86 g/mol | [1] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in aqueous buffers | Inferred |
| Storage | Store at -20°C or below | [1] |
Chemo-Enzymatic Synthesis of this compound
A reliable method for synthesizing this compound is through a chemo-enzymatic approach, which offers high yields and specificity. This protocol is adapted from established methods for acyl-CoA synthesis.[2]
Experimental Protocol
Materials:
-
7-Methyldodecanoic acid
-
Coenzyme A (CoA) trilithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2 (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Water (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM ATP, 10 mM MgCl2, 1 mM 7-methyldodecanoic acid, 0.5 mM Coenzyme A, and 1 U of acyl-CoA synthetase in a final volume of 1 mL.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).
-
Purification by SPE:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and unreacted hydrophilic components.
-
Elute the this compound with 2 mL of 80% methanol in water.
-
-
Lyophilization: Lyophilize the eluted fraction to obtain the purified this compound as a powder.
-
Purity Assessment: Assess the purity of the synthesized product by HPLC-UV analysis.
Synthesis Workflow
Caption: Chemo-enzymatic synthesis workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs.[3][4]
Experimental Protocol:
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 964.4 | 459.1 | 45 | 100 |
| 964.4 | 261.1 | 60 | 100 |
Analytical Workflow
Caption: HPLC-MS/MS analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of synthesized this compound.[5][6]
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in 0.5 mL of D2O or a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D2O, pH 7.0).
NMR Experiments:
-
1H NMR: To identify proton signals.
-
13C NMR: To identify carbon signals.
-
2D NMR (COSY, HSQC): To establish correlations between protons and carbons for unambiguous assignment.
Expected Chemical Shifts: The following table provides expected ¹H NMR chemical shifts for key protons in the this compound molecule. Actual shifts may vary depending on the solvent and pH.
| Proton | Expected Chemical Shift (ppm) |
| Adenine H-2 | ~8.4 |
| Adenine H-8 | ~8.1 |
| Ribose H-1' | ~6.1 |
| Pantothenate α-CH2 | ~3.5 |
| Pantothenate β-CH2 | ~2.4 |
| Cysteamine α-CH2 | ~3.0 |
| Cysteamine β-CH2 | ~2.7 |
| Acyl chain α-CH2 | ~2.8 |
| Acyl chain β-CH2 | ~1.6 |
| Acyl chain CH3 | ~0.9 |
| 7-Methyl CH3 | ~0.85 |
Stability and Storage
Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] For short-term storage in solution, use a slightly acidic buffer (pH 5-6) and keep on ice.[5][6] It is also recommended to use glass vials for storage to minimize signal loss.[3]
Conclusion
These application notes provide a comprehensive guide for the synthesis and analysis of this compound. The detailed protocols for chemo-enzymatic synthesis, HPLC-MS/MS quantification, and NMR structural confirmation will enable researchers to confidently work with this important metabolite. Adherence to the described methods and storage conditions will ensure the integrity and reliability of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iscrm.uw.edu [iscrm.uw.edu]
Applications of Stable Isotope-Labeled 7-Methyldodecanoyl-CoA: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Advanced Biochemical Compounds (ABC) today released detailed application notes and protocols for the use of stable isotope-labeled 7-Methyldodecanoyl-CoA. This novel metabolic tracer is designed to provide researchers, scientists, and drug development professionals with a powerful tool to investigate the metabolism of branched-chain fatty acids (BCFAs), a class of lipids implicated in various physiological and pathological processes. The comprehensive guide includes detailed experimental protocols, data presentation tables, and pathway visualizations to facilitate its integration into metabolic research programs.
Introduction to this compound and its Metabolic Significance
This compound is a saturated, methyl-branched acyl-CoA. While the metabolism of straight-chain fatty acids is well-documented, the pathways and fluxes of BCFAs are less understood. BCFAs are obtained from dietary sources or synthesized endogenously and play roles in cellular signaling, membrane fluidity, and energy metabolism. Dysregulation of BCFA metabolism has been linked to several metabolic disorders. The use of stable isotope-labeled this compound allows for the precise tracing of its metabolic fate, enabling researchers to quantify its contribution to various metabolic pools and elucidate the enzymatic pathways involved in its degradation.
Application Notes
Stable isotope-labeled this compound, for instance, [U-¹³C]-7-Methyldodecanoyl-CoA or [D₃]-methyl-7-Methyldodecanoyl-CoA, serves as an invaluable tracer in metabolic studies. Its primary applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of catabolism of this compound through β-oxidation and its contribution to the acetyl-CoA and propionyl-CoA pools. This is crucial for understanding the energy contribution of BCFAs in different tissues and disease states.
-
Enzyme Activity Assays: Serving as a substrate for enzymes involved in branched-chain fatty acid oxidation, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, allowing for the characterization of their kinetics and substrate specificity.
-
Drug Discovery and Development: Evaluating the effect of drug candidates on BCFA metabolism. This is particularly relevant for therapies targeting metabolic diseases where altered fatty acid oxidation is a key feature.
-
Internal Standard for Mass Spectrometry: Due to its structural similarity to the endogenous molecule, the stable isotope-labeled version is an ideal internal standard for accurate quantification of unlabeled this compound in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Predicted Metabolic Pathway of this compound
Based on the established principles of branched-chain fatty acid oxidation, this compound is expected to be metabolized via a combination of α- and β-oxidation steps. The methyl group at the 7-position (an odd-numbered carbon) does not sterically hinder the initial rounds of β-oxidation. However, as the chain shortens, the methyl group will be positioned closer to the carboxyl end, potentially requiring the action of specific enzymes to complete its degradation. The final products of its complete oxidation are predicted to be acetyl-CoA and propionyl-CoA.
Caption: Predicted metabolic degradation pathway of this compound.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis of this compound in Cultured Cells
Objective: To quantify the contribution of stable isotope-labeled this compound to the acetyl-CoA and propionyl-CoA pools in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[U-¹³C]-7-Methyldodecanoyl-CoA (or other labeled variant)
-
Cell lysis buffer
-
Internal standards for acetyl-CoA and propionyl-CoA
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate hepatocytes at a density of 1 x 10⁶ cells/well in a 6-well plate and culture for 24 hours.
-
Tracer Incubation: Replace the culture medium with fresh medium containing a known concentration (e.g., 100 µM) of [U-¹³C]-7-Methyldodecanoyl-CoA. Incubate for various time points (e.g., 0, 1, 4, 8, 12 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol (B129727) containing internal standards.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase column.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the precursor and product ions for both labeled and unlabeled acetyl-CoA and propionyl-CoA. A characteristic neutral loss of 507 m/z is typically observed for acyl-CoAs.
-
-
Data Analysis:
-
Calculate the fractional enrichment of the labeled species in the total acyl-CoA pools.
-
Use metabolic modeling software to determine the flux of this compound into the respective pools.
-
Caption: Experimental workflow for metabolic flux analysis.
Protocol 2: Synthesis of Stable Isotope-Labeled this compound
Objective: To synthesize [¹³C₄]-7-Methyldodecanoyl-CoA from a commercially available labeled precursor. This protocol is a hypothetical adaptation of known methods for fatty acid-CoA synthesis.
Materials:
-
[¹³C₄]-7-Methyldodecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve [¹³C₄]-7-Methyldodecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt (1.2 equivalents) in a minimal amount of water and add it to the filtered DMF solution containing the activated ester.
-
Adjust the pH to ~7.5 with a dilute solution of lithium hydroxide.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Precipitate the crude product by adding a large excess of cold diethyl ether.
-
Collect the precipitate by centrifugation.
-
Purify the [¹³C₄]-7-Methyldodecanoyl-CoA by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS/MS and NMR spectroscopy.
-
Quantitative Data Presentation
The following tables present hypothetical data that could be obtained from the metabolic flux analysis experiment described in Protocol 1.
Table 1: Fractional Enrichment of Acetyl-CoA and Propionyl-CoA Pools
| Time (hours) | Fractional Enrichment of Acetyl-CoA from [U-¹³C]-7-Methyldodecanoyl-CoA (%) | Fractional Enrichment of Propionyl-CoA from [U-¹³C]-7-Methyldodecanoyl-CoA (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 2.5 ± 0.3 | 5.1 ± 0.6 |
| 4 | 8.9 ± 1.1 | 18.2 ± 2.0 |
| 8 | 15.3 ± 1.8 | 31.5 ± 3.5 |
| 12 | 20.1 ± 2.5 | 42.8 ± 4.9 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hour) |
| This compound to Acetyl-CoA | 15.8 ± 1.9 |
| This compound to Propionyl-CoA | 8.2 ± 1.0 |
| Fluxes were calculated at the 8-hour time point using isotopic steady-state assumptions. |
Logical Relationship of Experimental Design
Conclusion
The availability of stable isotope-labeled this compound opens new avenues for investigating the intricate pathways of branched-chain fatty acid metabolism. The detailed application notes and protocols provided herein are intended to empower researchers to explore the role of this and similar molecules in health and disease, ultimately contributing to the development of novel diagnostic and therapeutic strategies for metabolic disorders.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyldodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyldodecanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, covering both enzymatic and chemical synthesis approaches.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Enzymatic Synthesis: | |
| Low activity of acyl-CoA synthetase | Verify enzyme activity with a standard substrate (e.g., dodecanoic acid). If the activity is low, use a fresh batch of the enzyme or optimize reaction conditions (pH, temperature). |
| Poor substrate specificity for 7-methyldodecanoic acid | Increase the concentration of 7-methyldodecanoic acid. Consider using an acyl-CoA synthetase from a different source known to have broader substrate specificity. |
| Inadequate ATP regeneration | Ensure the ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine) is active and all components are at the correct concentration. |
| Chemical Synthesis: | |
| Incomplete activation of 7-methyldodecanoic acid | Ensure the activating agent (e.g., N,N'-carbonyldiimidazole) is fresh and used in stoichiometric excess. Allow for sufficient reaction time for the activation step. |
| Degradation of Coenzyme A (CoA) | Use fresh, high-quality CoA. Keep the reaction on ice to minimize degradation. |
| Side reactions | The presence of impurities in the starting material can lead to side reactions. Purify the 7-methyldodecanoic acid before use. |
Problem 2: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution with unreacted starting materials | Optimize the purification protocol. For HPLC, adjust the gradient to achieve better separation. For solid-phase extraction, try a different cartridge type or elution solvent. |
| Presence of hydrolyzed product (7-methyldodecanoic acid) | Work quickly and at low temperatures during purification to minimize enzymatic or chemical hydrolysis. Adjust the pH of the buffers to be slightly acidic (pH 6.0-6.5) to improve stability. |
| Formation of disulfides | Add a reducing agent like DTT (dithiothreitol) to the purification buffers to prevent the formation of CoA disulfides. |
Problem 3: Instability and Degradation of the Final Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of the thioester bond | Store the purified this compound at -80°C in a slightly acidic buffer (pH 6.0). Avoid repeated freeze-thaw cycles.[1] |
| Oxidation | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Adsorption to surfaces | Use low-protein-binding tubes and pipette tips to minimize loss of material. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the synthesis of this compound?
A1: The expected yield can vary significantly depending on the synthesis method. For enzymatic synthesis, yields can range from 40-60%, while chemical synthesis might offer higher yields of 60-80%, assuming optimal conditions and high-purity starting materials.
Q2: Which analytical techniques are best for characterizing this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (260 nm for the adenine (B156593) moiety of CoA) is a standard method for quantification and purity assessment. Mass spectrometry (MS) is essential for confirming the identity of the product by verifying its molecular weight.
Q3: Can I use a different branched-chain fatty acid with the same protocol?
A3: It is possible, but optimization will likely be necessary. The efficiency of both enzymatic and chemical synthesis can be sensitive to the position and type of branch on the fatty acid chain. Shorter or longer chains, or branches at different positions, may require adjustments to reaction times, enzyme concentrations, or purification methods.
Q4: How does the methyl branch at the 7-position affect the synthesis compared to a straight-chain acyl-CoA?
A4: The methyl group can present steric hindrance, potentially lowering the reaction rate of both enzymatic and chemical synthesis. In enzymatic synthesis, the acyl-CoA synthetase may have a lower affinity for the branched substrate.[2][3] In chemical synthesis, the bulky group might slightly impede the approach of the reactants.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for synthesizing long-chain acyl-CoAs.
Materials:
-
7-methyldodecanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM Coenzyme A
-
1 mM DTT
-
0.1% Triton X-100
-
-
Add 7-methyldodecanoic acid to a final concentration of 0.5 mM.
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Purify the product using solid-phase extraction or preparative HPLC.
Quantitative Data Summary
| Parameter | Value |
| Optimal pH | 7.0 - 8.0 |
| Optimal Temperature | 30 - 40 °C |
| Typical Reaction Time | 1 - 4 hours |
| Expected Yield | 40 - 60% |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Logical steps for troubleshooting low product yield.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Methyldodecanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 7-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows for the detection and quantification of this branched-chain acyl-coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical m/z of this compound for mass spectrometry analysis?
A1: The theoretical mass-to-charge ratio (m/z) of this compound will depend on the ionization mode. For positive electrospray ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺. The molecular formula for this compound is C₃₄H₆₂N₇O₁₇P₃S. The monoisotopic mass is approximately 961.32 Da. Therefore, you should look for a precursor ion of approximately 962.33 m/z .
Q2: What are the expected major product ions for this compound in MS/MS?
A2: Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety.[1] For this compound, you can expect two main product ions:
-
A product ion resulting from the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate part of the molecule. This would result in a fragment of approximately 455.3 m/z .[2][3]
-
A common fragment ion at approximately 428 m/z , which represents the phosphate-adenosine portion.[2][4]
Q3: Which ionization mode, positive or negative ESI, is better for this compound?
A3: Positive electrospray ionization (+ESI) is generally preferred for the analysis of acyl-CoAs.[5] This is because it provides a strong signal for the protonated precursor ion and yields the characteristic neutral loss fragmentation, which is highly specific and useful for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.[5][6] While negative ion mode can also be used, positive mode often offers better sensitivity for this class of compounds.
Q4: How can I improve the stability of this compound during sample preparation and storage?
A4: Acyl-CoAs are known to be unstable and susceptible to hydrolysis.[7][8] To improve stability:
-
Always keep samples on ice or at 4°C during processing.
-
Use acidic conditions (e.g., buffers containing a small percentage of acetic or formic acid) to reduce enzymatic and chemical degradation.
-
Minimize the time samples are in aqueous solutions at room temperature.[1]
-
For long-term storage, keep extracts at -80°C.
-
Consider using glass vials instead of plastic, as some studies have shown this can decrease signal loss for acyl-CoAs.[7][9]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Q: I am not seeing any peak, or the signal intensity is very low for my this compound standard or sample. What should I do?
A: A complete loss or very low signal is a common issue that can be systematically addressed.[10]
Initial Checks:
-
Mass Spectrometer Performance: Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and that you have a stable electrospray.[1]
-
Fresh Standards and Solvents: Prepare fresh standards of this compound and all mobile phases to rule out degradation or contamination.[1]
-
Instrument Parameters: Double-check that all instrument parameters, such as gas flows, temperatures, and voltages, are set to their recommended values.[1]
Potential Causes and Solutions:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis.[1]
-
Solution: Ensure your sample extraction and preparation are performed quickly and at low temperatures. Use an acidic extraction buffer (e.g., methanol/water with 5% acetic acid).[1]
-
-
Inefficient Ionization/Ion Suppression: Components in your sample matrix can co-elute with your analyte and compete for ionization, reducing its signal.[1][11][12]
-
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will lead to poor sensitivity.[1]
-
Solution: Confirm you are using the correct m/z for the precursor ion ([M+H]⁺ ≈ 962.33). Optimize the collision energy specifically for the transitions of this compound to maximize the signal of your product ions (e.g., 962.3 -> 455.3).
-
-
Poor Chromatography: A broad or tailing peak can result in a lower signal-to-noise ratio.[1]
-
Solution: Ensure your column is in good condition and that your mobile phase is appropriate for a long-chain species like this compound. A C18 reversed-phase column with a gradient of acetonitrile (B52724) in water, often with a small amount of an ion-pairing agent or an acid, is a good starting point.[4]
-
Issue 2: Poor Peak Shape and Reproducibility
Q: My chromatographic peaks for this compound are broad, splitting, or the retention time is shifting between injections. How can I fix this?
A: Poor peak shape and retention time instability can compromise your quantification.
Potential Causes and Solutions:
-
Column Contamination or Overload: Buildup of matrix components from previous injections can affect peak shape.
-
Solution: Implement a column wash step at the end of your gradient to elute strongly retained compounds. If the problem persists, try flushing the column with a strong solvent or replace it.
-
-
Inappropriate Mobile Phase: The pH or solvent composition may not be optimal.
-
Solution: For acyl-CoAs, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak splitting.
-
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with metal surfaces in the LC system.
-
Solution: Some methods employ derivatization of the phosphate groups to improve chromatography, though this adds complexity.[14] Alternatively, using an LC system with PEEK tubing and fittings can sometimes mitigate these interactions.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention and separation for long-chain acyl-CoAs.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic molecules. |
| Gradient | Start at low %B, ramp to high %B | To elute a wide range of analytes and separate from matrix.[15] |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |
| Ionization Mode | Positive ESI | Generally provides better sensitivity for acyl-CoAs.[5] |
| Precursor Ion (Q1) | ~962.33 m/z | Corresponds to [M+H]⁺. |
| Product Ion 1 (Q3) | ~455.3 m/z | Corresponds to the neutral loss of 507 Da.[2] |
| Product Ion 2 (Q3) | ~428.0 m/z | Common CoA fragment.[2][4] |
| Collision Energy | 30 - 50 eV (Optimize) | Needs to be optimized for your specific instrument to maximize product ion intensity. |
Table 2: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein removal by adding a cold organic solvent (e.g., acetonitrile or methanol). | Simple and fast. | May not remove other interfering small molecules, leading to ion suppression.[1] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | Provides a much cleaner sample, reducing matrix effects.[1] | More time-consuming and requires method development to optimize recovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be effective for removing certain types of interferences. | Can be labor-intensive and may have lower recovery for highly polar molecules. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid) to the cell plate.
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Centrifuge one last time to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyldodecanoyl-CoA stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyldodecanoyl-CoA. The information provided is based on the general stability of long-chain acyl-CoA esters and aims to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, especially at non-neutral pH.
-
Enzymatic Degradation: Contamination of your solution with enzymes such as acyl-CoA hydrolases (thioesterases) can lead to rapid degradation.[1][2] These enzymes are present in many biological samples.
-
Oxidation: Although less common for saturated fatty acyl-CoAs, exposure to strong oxidizing agents or reactive oxygen species can potentially affect stability.
-
Improper Storage: Long-term storage at inappropriate temperatures can accelerate degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, aqueous solutions of this compound should be aliquoted and stored frozen. Based on general guidelines for fatty acyl-CoAs, solutions can be stable for several weeks when stored at -20°C or below.[3] For short-term storage (up to 24 hours), solutions should be kept on ice. It is advisable to prepare fresh solutions when possible for critical experiments to ensure the highest quality.[4]
Q3: How can I assess the stability of my this compound solution?
A3: You can monitor the integrity of your this compound solution using a few different methods:
-
Spectrophotometry: The thioester bond has a characteristic absorbance at 232 nm. A decrease in this absorbance over time can indicate hydrolysis. You can also measure the ratio of absorbance at 232 nm to that at 260 nm (the adenine (B156593) peak of CoA) to check for degradation.[3]
-
Ellman's Reagent: This reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically. An increase in free CoA-SH, detected by Ellman's reagent, indicates hydrolysis of the thioester bond.[3]
-
Chromatography: Techniques like HPLC can be used to separate and quantify the intact this compound from its degradation products (e.g., free fatty acid and Coenzyme A).
Q4: I am observing inconsistent results in my enzyme assays using this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common symptom of substrate degradation. If this compound is degrading, the actual concentration of the active substrate in your assay will be lower than expected and may vary between experiments. This can lead to non-reproducible kinetic data. It is crucial to ensure the stability of your stock solution and to prepare fresh dilutions for your assays.
Quantitative Data Summary
The stability of long-chain acyl-CoAs is influenced by storage conditions. The following table summarizes general stability data.
| Condition | Duration | Stability | Reference |
| Room Temperature (in buffer) | Up to 24 hours | Negligible hydrolysis observed | [3] |
| Frozen (-20°C) | Several weeks | Stable | [3] |
| Presence of Hydrolases | Variable | Rapid degradation can occur | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assessment of this compound Stability
Objective: To determine the stability of this compound in an aqueous buffer over time by monitoring the absorbance of the thioester bond.
Materials:
-
This compound solution
-
Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Immediately measure the initial absorbance of the solution at 232 nm and 260 nm using the buffer as a blank.
-
Incubate the solution under the desired test conditions (e.g., room temperature, 4°C).
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at 232 nm and 260 nm.
-
Calculate the A232/A260 ratio at each time point. A significant decrease in this ratio indicates degradation.
-
Alternatively, monitor the decrease in absorbance at 232 nm over time as a direct measure of thioester bond hydrolysis.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
minimizing isomerization of 7-Methyldodecanoyl-CoA during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 7-Methyldodecanoyl-CoA during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when analyzing this compound?
A1: The primary concern during the analysis of this compound is the potential for isomerization, specifically the migration of the methyl group along the dodecanoyl chain. This can lead to the erroneous identification and quantification of isomers that were not present in the original sample, compromising the accuracy of the results.
Q2: What are the potential causes of this compound isomerization during analysis?
A2: Isomerization of this compound can be triggered by several factors during sample preparation and analysis. These include:
-
Exposure to acidic or basic conditions: Acid or base catalysis can promote the rearrangement of the carbon skeleton.[1][2][3]
-
Elevated temperatures: High temperatures, especially during derivatization for Gas Chromatography (GC) or in the GC injection port, can provide the energy required for isomerization.
-
Enzymatic activity: Contamination of the sample with certain enzymes, such as isomerases or acyl-CoA dehydrogenases with intrinsic isomerase activity, could lead to isomerization.
-
Active surfaces: Interaction with active surfaces in the analytical instrumentation, such as metal surfaces or acidic sites on chromatography columns, can catalyze isomerization.
Q3: How can I properly store this compound to prevent degradation and isomerization?
A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a non-polar, aprotic solvent. Avoid acidic or basic buffers for long-term storage.
Troubleshooting Guide: Isomerization of this compound
This guide provides a systematic approach to troubleshooting unexpected isomers of this compound in your analytical data.
| Observation | Potential Cause | Recommended Action |
| Multiple peaks with the same mass-to-charge ratio (m/z) as this compound are observed, especially in GC-MS after derivatization. | Acid- or heat-induced isomerization during derivatization. | 1. Use a milder derivatization method. Instead of harsh acid-catalyzed methods (e.g., BF₃-methanol), consider using a milder agent like diazomethane (B1218177) (with appropriate safety precautions) or a silylation reagent such as BSTFA.[4][5] 2. Optimize reaction conditions. Reduce the temperature and reaction time of the derivatization step. 3. Neutralize the sample. Ensure the sample is neutralized before any heating steps. |
| Isomer peaks appear in LC-MS analysis. | Isomerization due to mobile phase pH or column interactions. | 1. Adjust mobile phase pH. Use a mobile phase with a neutral or near-neutral pH. Avoid strongly acidic or basic conditions. 2. Select an appropriate column. Use a high-quality, inert column to minimize on-column catalysis. 3. Lower the column temperature. If possible, perform the separation at a lower temperature to reduce the risk of thermal isomerization. |
| Isomerization is observed even with careful sample handling and mild analytical conditions. | Enzymatic contamination of the sample. | 1. Purify the sample. Implement an additional purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove any contaminating enzymes. 2. Denature proteins. Include a protein precipitation step (e.g., with cold acetone (B3395972) or acetonitrile) early in the sample preparation workflow. |
| Results are inconsistent between different analytical runs. | Contamination of the analytical system. | 1. Clean the instrument. Thoroughly clean the injection port, transfer lines, and ion source of the mass spectrometer. 2. Use inert consumables. Ensure that all vials, caps, and septa are made of inert materials. Consider using silanized glass vials.[6] |
Experimental Protocols
Protocol 1: Mild Derivatization of 7-Methyldodecanoic Acid to its Methyl Ester (FAME) for GC-MS Analysis
This protocol is designed to minimize the risk of isomerization during the derivatization of the corresponding free fatty acid.
-
Sample Preparation: Start with purified 7-methyldodecanoic acid, obtained by hydrolysis of the CoA ester followed by extraction. Ensure the sample is dry.
-
Reagent Preparation: Prepare a solution of 2% sulfuric acid in anhydrous methanol.
-
Reaction:
-
To the dried fatty acid, add 1 mL of the 2% methanolic sulfuric acid.
-
Cap the reaction vial tightly and heat at 50°C for 2 hours.[4]
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated aqueous NaCl solution.
-
Extract the FAMEs three times with 1 mL of n-hexane per extraction.
-
-
Drying and Analysis:
-
Combine the hexane (B92381) layers.
-
Dry the combined extract under a gentle stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of hexane for GC-MS analysis.
-
Protocol 2: Sample Preparation for LC-MS Analysis of Intact this compound
This protocol avoids derivatization and harsh chemical treatments.
-
Extraction:
-
Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction (SPE) with a C18 cartridge.
-
Use neutral or mildly acidic (e.g., buffered with ammonium (B1175870) acetate) extraction and wash buffers.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the purified extract under a stream of nitrogen at a low temperature (e.g., < 30°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
-
Analysis:
-
Perform LC-MS analysis using a reversed-phase column and a mobile phase with a neutral pH buffer system (e.g., ammonium acetate).
-
Maintain the column oven at a moderate temperature (e.g., 30-40°C).
-
Data Presentation
Table 1: Comparison of Derivatization Methods for Branched-Chain Fatty Acids
| Derivatization Method | Reagents | Conditions | Risk of Isomerization | Comments |
| Harsh Acid-Catalyzed Methylation | BF₃-Methanol | 100°C for 10-30 min | High | Prone to causing methyl group migration and other side reactions.[4] |
| Mild Acid-Catalyzed Methylation | 2% H₂SO₄ in Methanol | 50°C for 2 hours | Low to Moderate | A gentler alternative to BF₃-Methanol, but optimization may be needed.[4] |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 min | Low | Forms trimethylsilyl (B98337) esters; effective and generally mild.[5] |
| Diazomethane Methylation | Diazomethane (CH₂N₂) | Room Temperature | Very Low | Highly efficient and mild, but diazomethane is toxic and explosive, requiring special handling.[4] |
Visualizations
Caption: Workflow for the analysis of this compound with integrated troubleshooting checkpoints.
Caption: Relationship between causes of isomerization and preventative measures.
References
Technical Support Center: Optimizing Chromatographic Separation of 7-Methyldodecanoyl-CoA Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 7-Methyldodecanoyl-CoA isomers. Given the limited specific literature on this exact molecule, the guidance provided is based on established methods for structurally similar branched-chain and long-chain acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges include:
-
Stereoisomers: The presence of a chiral center at the 7-position results in enantiomers (R and S forms) that are chemically identical in an achiral environment, requiring specialized chiral separation techniques.
-
Positional Isomers: Samples may contain other methyl-branched dodecanoyl-CoA isomers, which have very similar physicochemical properties, making them difficult to resolve using standard chromatographic methods.
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be susceptible to degradation, which requires careful sample handling and optimized chromatographic conditions to prevent sample loss and ensure reproducibility.[1]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute and interfere with the separation and detection of the target analytes, potentially leading to inaccurate quantification.[1]
Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective for chiral separations.[1] Both can be coupled with mass spectrometry (MS) for sensitive and selective detection. For HPLC, the use of a chiral stationary phase (CSP) is essential for resolving the R and S enantiomers.
Q3: What type of HPLC column is recommended for separating these isomers?
A3: For resolving the enantiomers of this compound, polysaccharide-based chiral stationary phases are highly recommended. Columns such as those from the Chiralcel and Chiralpak series, which are based on cellulose (B213188) or amylose (B160209) derivatives, have shown excellent performance in separating similar chiral compounds.[1] For general separation of acyl-CoAs by chain length and polarity, a reversed-phase C18 column is a common choice.[2]
Q4: Can I use reversed-phase HPLC for separating the enantiomers?
A4: Standard reversed-phase HPLC is excellent for separating compounds based on hydrophobicity but is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] It can, however, be used for sample cleanup or to separate positional isomers prior to chiral analysis.
Q5: How can I improve the peak shape and resolution?
A5: To improve peak shape and resolution, consider the following:
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase, can significantly impact selectivity and resolution.[3][4]
-
Gradient Elution: Employing a gradient elution program can help to separate isomers with different retention times more effectively and sharpen peaks.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak symmetry and reproducibility.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution of Isomers | Inappropriate column selection. | For enantiomers, use a polysaccharide-based chiral stationary phase. For positional isomers, a high-resolution reversed-phase C18 column may be effective. |
| Suboptimal mobile phase composition. | Systematically vary the organic modifier concentration and buffer pH to enhance separation.[3][4] | |
| Column temperature is not optimized. | Experiment with different column temperatures (e.g., in 5°C increments) to improve selectivity. | |
| Peak Tailing | Presence of active sites on the column. | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small amounts. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mobile phase pH is inappropriate for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Split Peaks | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[1] |
| Contamination at the column inlet. | Backflush the column or replace the inlet frit.[5] | |
| Co-elution of closely related isomers. | Adjust the mobile phase composition or gradient to improve the separation of individual components.[1] | |
| Inconsistent Retention Times | The column is not fully equilibrated. | Increase the column equilibration time between injections.[1] |
| Leaks in the HPLC system. | Check all fittings for leaks, particularly between the injector, column, and detector.[1] | |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing.[1] | |
| Low Signal Intensity | Suboptimal mass spectrometer settings. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature for CoA compounds.[1] |
| Ion suppression from matrix components. | Improve sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering substances. | |
| Analyte degradation. | Keep samples cold and analyze them as quickly as possible after preparation. Consider adding antioxidants to the sample solvent. |
Quantitative Data Summary
| Parameter | Typical Value/Range |
| Column | Reversed-Phase C18, 2.1-4.6 mm ID, 100-250 mm length, <5 µm particle size |
| Mobile Phase A | 10-25 mM Ammonium (B1175870) Acetate or Formate in Water, pH 4.5-8.5 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 15-30 minutes |
| Flow Rate | 0.2-0.8 mL/min |
| Column Temperature | 25-40°C |
| Detection | MS/MS (MRM mode) or UV (254-260 nm) |
| Expected Retention Time | Highly dependent on exact conditions, but generally long-chain acyl-CoAs will have significant retention. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from established methods for acyl-CoA extraction.
-
Homogenization: Homogenize frozen, powdered tissue (approx. 50 mg) in an ice-cold extraction buffer (e.g., 2-propanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).
-
Lipid Removal: Wash the extract with petroleum ether to remove non-polar lipids.
-
Protein Precipitation: Add a saturated solution of ammonium sulfate (B86663) followed by a methanol:chloroform mixture to precipitate proteins.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC-MS Method for this compound Isomers (Hypothetical)
This protocol is a suggested starting point for method development.
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-20 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound.
Visualizations
Caption: A general workflow for the separation and analysis of this compound isomers.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mastelf.com [mastelf.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Preservation of 7-Methyldodecanoyl-CoA in Cellular Lysates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-Methyldodecanoyl-CoA during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell lysates a concern?
A1: this compound is a branched-chain acyl-coenzyme A (acyl-CoA), a critical intermediate in cellular metabolism. Its stability is a concern because cells contain enzymes that can rapidly degrade it, leading to inaccurate measurements and misinterpretation of experimental results. Key metabolic pathways, such as the degradation of branched-chain amino acids, involve enzymes that can act on such molecules.[1][2][3]
Q2: What are the primary enzymatic pathways responsible for the degradation of this compound in cell lysates?
A2: The primary degradation pathways for branched-chain acyl-CoAs like this compound involve mitochondrial enzymes. The initial steps are analogous to the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[1][4] Key enzymes include:
-
Acyl-CoA dehydrogenases: These enzymes are involved in the oxidation of acyl-CoAs.[2][5]
-
Acyl-CoA thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and coenzyme A.[6][7][8] ACOT7 is a notable thioesterase involved in lipid metabolism.[6]
Q3: What non-enzymatic factors can contribute to the degradation of this compound?
A3: Non-enzymatic degradation can occur due to suboptimal sample handling and storage. Factors include:
-
Extreme pH: Both highly acidic and alkaline conditions can lead to the hydrolysis of the thioester bond.
-
High Temperatures: Elevated temperatures can increase the rate of chemical degradation.[9]
-
Oxidation: Exposure to air and oxidizing agents can damage the molecule.
-
Repeated Freeze-Thaw Cycles: This can lead to the formation of ice crystals that may physically damage cellular components and release degradative enzymes.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound | Enzymatic degradation during cell lysis. | Lyse cells in an acidic buffer (pH 4.5-5.0) to inhibit thioesterase activity.[10] Add a cocktail of broad-spectrum protease and phosphatase inhibitors.[11][12] Consider including specific inhibitors for acyl-CoA thioesterases if available. |
| Work quickly and keep samples on ice at all times to minimize enzymatic activity.[9] | ||
| High variability between replicate samples | Inconsistent sample processing. | Standardize the cell lysis protocol, ensuring consistent timing and temperature control for all samples.[11] Use a consistent method for cell disruption, such as sonication or homogenization, to ensure complete and uniform lysis.[9][13] |
| Degradation during storage. | Aliquot cell lysates and store them at -80°C to avoid repeated freeze-thaw cycles. For long-term stability, consider snap-freezing lysates in liquid nitrogen. | |
| Presence of unexpected metabolites | Off-target enzymatic activity. | In addition to general protease inhibitors, consider adding inhibitors for specific enzyme classes known to metabolize branched-chain fatty acids. |
| Contamination. | Use high-purity reagents and sterile techniques to prepare all buffers and solutions. |
Experimental Protocols
Protocol 1: Optimized Cell Lysis for this compound Preservation
This protocol is designed to minimize the degradation of this compound during the preparation of cell lysates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[10]
-
Protease and phosphatase inhibitor cocktail
-
2-Propanol
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 500 µL of ice-cold Lysis Buffer containing a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication (3 cycles of 10 seconds on, 30 seconds off). Keep the sample on ice throughout the process.[9]
-
Add an equal volume of 2-propanol and vortex briefly.[10]
-
Add acetonitrile for extraction and vortex thoroughly.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube for immediate analysis or snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of acyl-CoAs using high-performance liquid chromatography (HPLC).
Materials:
-
Cell lysate prepared as described in Protocol 1
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 75 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[10]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[10]
-
This compound standard
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the cell lysate extract onto the column.
-
Elute the acyl-CoAs using a binary gradient system with Mobile Phase A and Mobile Phase B. The specific gradient will need to be optimized based on the specific acyl-CoA profile of the sample.
-
Monitor the eluent at 260 nm to detect the adenine (B156593) ring of coenzyme A.[10]
-
Create a standard curve using known concentrations of the this compound standard to quantify the amount in the samples.[14]
Visualizations
References
- 1. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. gosset.ai [gosset.ai]
- 8. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 13. Cell lysis techniques | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 7-Methyldodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 7-Methyldodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges include its low endogenous abundance, potential for isomeric interference from other methyldodecanoyl-CoA species, susceptibility to degradation during sample preparation, and matrix effects during mass spectrometry analysis.
Q2: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?
A2: Acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the fragmentation of the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule. Another common product ion is observed at m/z 428.1, representing the phosphoadenosine moiety. Therefore, for this compound (precursor ion [M+H]⁺), a key multiple reaction monitoring (MRM) transition would involve the precursor ion and a product ion resulting from the neutral loss of 507.3 Da.
Q3: How can I distinguish between different positional isomers of methyldodecanoyl-CoA?
A3: Chromatographic separation is crucial for resolving positional isomers. Utilizing a high-resolution C18 reversed-phase column with an optimized gradient elution can often separate isomers. Additionally, while the primary fragmentation is similar, subtle differences in the relative abundance of fragment ions might be observed, which can aid in differentiation with careful method validation.
Q4: What is the most common cause of poor signal intensity for this compound?
A4: Poor signal intensity is often due to degradation of the analyte during sample preparation or significant ion suppression from the sample matrix. It is critical to work quickly, keep samples on ice, and use an efficient extraction and clean-up procedure. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. 2. Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix. 3. Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte. 4. Incorrect MS/MS Parameters: Suboptimal MRM transitions or collision energy. | 1. Work on ice throughout the sample preparation process. Use fresh extraction buffers containing protease and phosphatase inhibitors. Minimize freeze-thaw cycles. 2. Optimize the extraction solvent. A common choice is an acidic solution (e.g., with trichloroacetic acid) to precipitate proteins and stabilize the acyl-CoA. Solid-phase extraction (SPE) can improve recovery. 3. Improve sample clean-up using SPE. Optimize the chromatographic gradient to separate the analyte from interfering matrix components. 4. Predict MRM transitions based on the structure of this compound and optimize the collision energy to maximize the signal of the product ion. |
| High Variability in Replicate Injections | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling. 2. Autosampler Issues: Inconsistent injection volumes. 3. Analyte Instability in Autosampler: Degradation of the analyte in the autosampler vials. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of a stable isotope-labeled internal standard is critical to correct for variability. 2. Perform autosampler calibration and maintenance. 3. Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. |
| Peak Tailing or Poor Peak Shape | 1. Column Overloading: Injecting too much sample. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal. | 1. Dilute the sample or reduce the injection volume. 2. Implement a column wash step between injections. Use a guard column to protect the analytical column. 3. Adjust the mobile phase composition. For acyl-CoAs, a mobile phase containing an ion-pairing agent or a buffer like ammonium (B1175870) acetate (B1210297) can improve peak shape. |
| Suspected Isomeric Interference | 1. Co-elution of Isomers: Positional isomers of methyldodecanoyl-CoA may not be chromatographically resolved. 2. Identical Fragmentation: Isomers may produce the same or very similar product ions in MS/MS. | 1. Optimize the chromatographic method. A longer column, a shallower gradient, or a different stationary phase may be required to achieve separation. 2. If chromatographic separation is not possible, consider using high-resolution mass spectrometry to look for subtle mass differences in fragment ions. Careful analysis of fragment ion ratios may also provide some differentiation. |
Experimental Protocols
Sample Preparation from Cultured Cells
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA).
-
Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification
-
Liquid Chromatography (LC):
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B
-
18.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
-
The exact mass of this compound is required for precise precursor ion selection. Assuming the molecular formula is C₃₄H₆₀N₇O₁₇P₃S, the monoisotopic mass is approximately 963.3 g/mol . The protonated molecule [M+H]⁺ would be ~964.3 m/z.
-
Primary Transition (Quantifier): Precursor [M+H]⁺ → Product [M+H - 507.3]⁺
-
Secondary Transition (Qualifier): Precursor [M+H]⁺ → Product 428.1
-
-
Collision Energy: Optimize for the specific instrument and transitions. A starting point of 20-40 eV is recommended.
-
Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximal signal intensity.
-
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data that could be generated in an experiment investigating isomeric interference. In this scenario, a sample is spiked with a known concentration of this compound and also contains an interfering isomer (e.g., 6-Methyldodecanoyl-CoA).
| Analyte | Chromatographic Method | Retention Time (min) | Measured Concentration (µM) | % Interference |
| This compound | Standard Gradient | 10.2 | 1.5 | N/A |
| 6-Methyldodecanoyl-CoA | Standard Gradient | 10.2 | 0.8 | 53% |
| This compound | Optimized Gradient | 10.5 | 1.0 | N/A |
| 6-Methyldodecanoyl-CoA | Optimized Gradient | 10.8 | 0.5 | 0% |
This table illustrates how an optimized chromatographic method can resolve isomeric interference, leading to a more accurate quantification of the target analyte.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for isomeric interference.
Caption: Putative metabolic pathway of this compound.
enhancing ionization efficiency of 7-Methyldodecanoyl-CoA in ESI-MS
Welcome to the Technical Support Center for the ESI-MS analysis of 7-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and overall signal quality of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound in ESI-MS?
A1: For long-chain acyl-CoAs, positive ion mode is generally recommended as it has been shown to be approximately three times more sensitive than negative ion mode.[1] However, for medium-chain acyl-CoAs, negative ion mode has been reported to be slightly more sensitive. Given that this compound is a long-chain acyl-CoA, starting with positive ion mode is the advised approach. It is always best to empirically test both modes with your specific instrument and experimental conditions to confirm the optimal setting.
Q2: What are the most common adducts observed for this compound and how can I control them?
A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. The presence of multiple adducts can split the signal, reducing the intensity of the desired ion. To minimize unwanted adducts, use high-purity solvents and additives. If sodium adducts are persistent, you can try to minimize the use of glassware and ensure high-purity mobile phase components.
Q3: Can derivatization improve the signal intensity of this compound?
A3: Yes, chemical derivatization can significantly enhance the ionization efficiency of acyl-CoAs. One strategy involves phosphate (B84403) methylation, which can improve chromatographic peak shape and reduce analyte loss.[2] Another approach is derivatization with reagents that introduce a permanent positive charge, which has been shown to dramatically increase sensitivity in positive ion mode ESI-MS. However, derivatization adds extra steps to your workflow and should be considered if other optimization strategies do not provide sufficient sensitivity.
Troubleshooting Guide
Low or No Signal Intensity
Issue: I am observing a very low or no signal for my this compound standard.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Mode | As a starting point, ensure you are operating in positive ion mode . For long-chain acyl-CoAs, this mode is generally more sensitive.[1] |
| Inefficient Ionization | Optimize the mobile phase composition. The addition of a mobile phase modifier is crucial. |
| * Ammonium Hydroxide: Use in the mobile phase can improve signal and peak shape. A typical concentration is 15 mM in both the aqueous and organic phases.[3] | |
| * Ammonium Formate/Acetate: These are also effective additives. Start with a concentration of 5-10 mM. | |
| * Triethylamine Acetate: This can be used in the mobile phase to improve chromatography.[4] | |
| Poor ESI Source Parameters | Systematically optimize the ESI source parameters. These are highly instrument-dependent, but here are some general guidelines: |
| * Capillary Voltage: In positive mode, a typical starting range is 3-5 kV. A high capillary voltage can sometimes lead to a reduction in signal intensity due to discharge effects, so optimization is key.[5] | |
| * Nebulizer Gas Pressure: This affects droplet formation. Increasing the nebulizer gas velocity can lead to better detection sensitivity.[6] | |
| * Drying Gas Flow and Temperature: These parameters influence the desolvation of droplets. Higher temperatures and flow rates can improve signal but may also lead to in-source fragmentation if too high. | |
| In-source Fragmentation | Long-chain acyl-CoAs can be susceptible to fragmentation in the ESI source. |
| * Optimize Cone/Fragmentor Voltage: This is a critical parameter for controlling in-source fragmentation. Start with a lower voltage and gradually increase it to find the optimal balance between precursor ion intensity and fragmentation. | |
| Sample Degradation | Acyl-CoAs can be unstable. Ensure proper sample handling and storage. Prepare fresh standards and samples. |
| Matrix Effects/Ion Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. |
| * Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components. | |
| * Sample Cleanup: Use a solid-phase extraction (SPE) method to clean up your samples before LC-MS analysis. |
Quantitative Data Summary
The following table summarizes the quantitative impact of different parameters on the signal intensity of long-chain acyl-CoAs. Note that these values are illustrative and the actual enhancement will depend on the specific analyte, instrument, and experimental conditions.
| Parameter | Condition | Observed Effect on Signal Intensity | Reference |
| Ionization Mode | Positive vs. Negative | ~3-fold increase for long-chain acyl-CoAs in positive mode | [1] |
| Mobile Phase Additive | Water/Methanol (B129727) vs. Water/Acetonitrile | 2.3 to 52-fold improvement with methanol for some compounds | [7] |
Experimental Protocols
General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
This protocol is a general starting point and should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. A typical gradient might be:
-
0-2 min: 20% B
-
2-10 min: ramp to 90% B
-
10-12 min: hold at 90% B
-
12-12.1 min: return to 20% B
-
12.1-15 min: re-equilibrate at 20% B
-
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.
-
Source Parameters: Optimize as described in the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 7-Methyldodecanoyl-CoA as a Peroxisomal Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of 7-Methyldodecanoyl-CoA, a methyl-branched fatty acyl-CoA, with alternative straight-chain substrates. The evidence strongly indicates that this compound is a substrate for peroxisomal β-oxidation, a distinct metabolic pathway from the well-characterized mitochondrial β-oxidation of straight-chain fatty acids.
Executive Summary
Experimental evidence suggests that the presence of a methyl group on the acyl chain, as seen in this compound, directs the molecule towards degradation in peroxisomes. This pathway is initiated by a specific class of enzymes known as branched-chain acyl-CoA oxidases. In contrast, straight-chain fatty acyl-CoAs are primarily metabolized in the mitochondria by a family of acyl-CoA dehydrogenases. Comparative studies have demonstrated that the rate of oxidation for straight-chain fatty acids is significantly higher than that for branched-chain counterparts. This guide will delve into the available data, present detailed experimental protocols for validation, and provide visual representations of the relevant metabolic pathways and workflows.
Data Presentation: Comparative Enzyme Kinetics
| Substrate Type | Enzyme | Organelle | Representative Substrate(s) | Apparent Km (µM) | Relative Vmax | Reference |
| Branched-Chain | Branched-Chain Acyl-CoA Oxidase | Peroxisome | Pristanoyl-CoA, 2-Methylpalmitoyl-CoA | - | Lower | [1] |
| Straight-Chain | Palmitoyl-CoA Oxidase | Peroxisome | Palmitoyl-CoA (C16:0) | ~20-30 | Higher | [2] |
| Straight-Chain | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mitochondria | Octanoyl-CoA (C8:0) | ~5-10 | High | [3] |
| Straight-Chain | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Mitochondria | Palmitoyl-CoA (C16:0) | ~2-5 | High | [3] |
Note: The table above is a summary based on available literature for representative substrates. The lower relative Vmax for branched-chain substrates suggests a slower rate of oxidation compared to straight-chain substrates in both peroxisomes and mitochondria. The Km values indicate the substrate concentration at which the reaction rate is half of Vmax.
Experimental Protocols
Spectrophotometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction.[4]
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as leuco-dichlorofluorescein, resulting in a colored product that can be measured spectrophotometrically.
Reagents:
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Leuco-dichlorofluorescein (reduced form)
-
Horseradish peroxidase (HRP)
-
This compound (substrate)
-
Control substrates (e.g., Palmitoyl-CoA)
-
Cell or tissue homogenate containing peroxisomes
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, leuco-dichlorofluorescein, and HRP.
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate (this compound or control).
-
Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen over time.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Fluorometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This is a highly sensitive method for detecting H₂O₂ production.[5][6]
Principle: The H₂O₂ generated by acyl-CoA oxidase is used by HRP to oxidize a fluorogenic substrate (e.g., Amplex Red), producing a highly fluorescent product (resorufin).
Reagents:
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
This compound (substrate)
-
Control substrates (e.g., Lauroyl-CoA)
-
Isolated peroxisomes or cell lysate
Procedure:
-
Prepare a working solution of Amplex Red and HRP in the reaction buffer.
-
Add the enzyme source (isolated peroxisomes or cell lysate) to the working solution.
-
Start the reaction by adding the acyl-CoA substrate.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 571 nm excitation, 585 nm emission for resorufin) over time.
-
The rate of fluorescence increase is proportional to the acyl-CoA oxidase activity.
Mandatory Visualization
Caption: Comparison of peroxisomal and mitochondrial β-oxidation pathways.
Caption: General experimental workflow for enzyme substrate validation.
References
- 1. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorometric assay of peroxisomal oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Methyldodecanoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Methyldodecanoyl-CoA with other well-characterized branched-chain acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison is built upon the established knowledge of both short- and long-chain branched-chain fatty acid metabolism and signaling. The information presented herein is intended to provide a strong theoretical and practical foundation for researchers investigating the roles of these molecules in various biological processes.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling.[1] They are formed by the attachment of a fatty acid to coenzyme A, a derivative of the B-vitamin pantothenic acid.[1] Branched-chain acyl-CoAs are a specific class of these molecules derived from the catabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — or from the metabolism of branched-chain fatty acids (BCFAs) obtained from the diet.[2]
The structure of the acyl chain, including its length and the presence of methyl branches, significantly influences the molecule's metabolic fate and biological activity. Short-chain branched acyl-CoAs, such as isovaleryl-CoA (derived from leucine) and 2-methylbutyryl-CoA (derived from isoleucine), are key intermediates in amino acid catabolism. In contrast, longer-chain branched acyl-CoAs, like the subject of this guide, this compound, are less characterized but are presumed to be involved in pathways analogous to those of long-chain fatty acids, with potential roles in lipid synthesis, beta-oxidation, and the regulation of gene expression.[3][4]
Comparison of Physicochemical and Metabolic Properties
This section provides a comparative overview of this compound and two well-studied short-chain branched acyl-CoAs: isovaleryl-CoA and 2-methylbutyryl-CoA.
| Property | This compound | Isovaleryl-CoA | 2-Methylbutyryl-CoA |
| Formula | C34H60N7O17P3S | C26H44N7O17P3S | C26H44N7O17P3S |
| Molecular Weight | 963.86 g/mol | 883.7 g/mol | 883.7 g/mol |
| Acyl Chain Length | C13 (dodecanoyl with a methyl group) | C5 (isovalerate) | C5 (2-methylbutyrate) |
| Origin | Metabolism of 7-methyldodecanoic acid | Catabolism of Leucine | Catabolism of Isoleucine |
| Primary Metabolic Pathway | Presumed to be mitochondrial β-oxidation, similar to other long-chain fatty acids. | Mitochondrial catabolism via isovaleryl-CoA dehydrogenase.[5] | Mitochondrial catabolism via short/branched-chain acyl-CoA dehydrogenase (ACADSB).[6] |
| Key Associated Enzymes | Long-chain acyl-CoA synthetase (LACS), Carnitine palmitoyltransferase 1 (CPT1), Acyl-CoA dehydrogenases (e.g., VLCAD, ACAD10).[2][7] | Isovaleryl-CoA dehydrogenase (IVD).[5] | Short/branched-chain acyl-CoA dehydrogenase (ACADSB).[8] |
| Potential Biological Roles | Energy source, precursor for complex lipids, signaling molecule regulating transcription factors (e.g., PPARs, HNF-4α).[3][4] | Intermediate in energy production from leucine. | Intermediate in energy production from isoleucine. |
Metabolic Pathways of Branched-Chain Acyl-CoAs
The metabolic pathways of short-chain and long-chain branched acyl-CoAs differ significantly, primarily due to their chain length.
Short-Chain Branched-Chain Acyl-CoA Metabolism
The catabolism of the branched-chain amino acids leucine and isoleucine in the mitochondria gives rise to isovaleryl-CoA and 2-methylbutyryl-CoA, respectively. These molecules are subsequently metabolized by specific acyl-CoA dehydrogenases.
Inferred Metabolism of this compound
While the specific metabolic pathway for this compound has not been explicitly detailed in the literature, it can be inferred from the metabolism of other long-chain and branched-chain fatty acids. The initial activation to its CoA ester is likely catalyzed by a long-chain acyl-CoA synthetase. Due to its length, its entry into the mitochondria for β-oxidation would require the carnitine shuttle system. Subsequent degradation would proceed via β-oxidation, potentially involving acyl-CoA dehydrogenases with specificity for long, branched-chain substrates, such as ACAD10.[7]
Role in Cellular Signaling
Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can regulate the activity of transcription factors, thereby influencing gene expression.[1][3] These effects are often mediated by nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[3][4] Branched-chain fatty acids have also been shown to alter the expression of genes involved in lipid synthesis and inflammation.[4] It is plausible that this compound, as a long-chain branched acyl-CoA, could modulate similar signaling pathways.
Experimental Protocols
Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[9][10]
1. Sample Preparation:
-
Cell or Tissue Lysis: Homogenize cells or tissues in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol (B129727):water with an internal standard).
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (Optional but Recommended): Use a C18 solid-phase extraction column for sample cleanup and concentration of acyl-CoAs.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[8]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use selected reaction monitoring (SRM) to quantify the specific precursor-to-product ion transitions for each acyl-CoA of interest. A characteristic neutral loss of 507 Da is often used for acyl-CoA identification.[11][12]
Table of SRM Transitions for Branched-Chain Acyl-CoAs:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 964.9 | 457.9 (M - 507) |
| Isovaleryl-CoA | 884.7 | 377.7 (M - 507) |
| 2-Methylbutyryl-CoA | 884.7 | 377.7 (M - 507) |
| Internal Standard (e.g., C17:0-CoA) | 922.8 | 415.8 (M - 507) |
Analysis of Cellular Fatty Acid Composition by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is used to analyze the overall fatty acid profile of cells, which can be altered by the metabolism of branched-chain fatty acids. This requires derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[13][14]
1. Lipid Extraction and Saponification:
-
Extract total lipids from cell pellets using a chloroform:methanol mixture (e.g., 2:1 v/v).
-
Saponify the extracted lipids using methanolic NaOH to release the free fatty acids.
2. Derivatization to FAMEs:
-
Methylate the free fatty acids using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Extract the FAMEs into an organic solvent like hexane.
3. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column with a polar stationary phase (e.g., a cyano- or wax-based column) for optimal separation of FAME isomers.[14]
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for FAMEs (e.g., m/z 50-550).
-
Identification: Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
Conclusion
While this compound remains a relatively uncharacterized molecule, this guide provides a framework for its investigation by drawing parallels with the known metabolism and signaling roles of other short- and long-chain branched acyl-CoAs. The provided experimental protocols offer a starting point for researchers to quantify this compound and assess its impact on cellular metabolism. Further research into the specific enzymes that metabolize this and other long-chain branched acyl-CoAs, as well as their precise roles in regulating gene expression, will be crucial for a complete understanding of their biological significance.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. gcms.cz [gcms.cz]
Navigating the Specificity Challenge: A Guide to 7-Methyldodecanoyl-CoA Detection
For researchers, scientists, and drug development professionals investigating metabolic pathways involving branched-chain fatty acids, the accurate detection and quantification of specific intermediates like 7-Methyldodecanoyl-CoA is crucial. This guide provides a comparative analysis of immunological versus alternative approaches for this task, with a special focus on the inherent challenges of antibody cross-reactivity.
Currently, there is a notable absence of commercially available antibodies specifically marketed for the detection of this compound. This scarcity underscores the significant immunological challenge in generating antibodies that can distinguish subtle structural variations, such as a single methyl group on an acyl chain. Any antibody-based approach would necessitate rigorous validation for cross-reactivity against structurally similar, and often more abundant, acyl-CoAs.
Comparison of Detection Methodologies
Given the limitations of a direct antibody-based assay, a comparison with a more robust and specific technique like mass spectrometry is essential for researchers planning experimental workflows.
| Feature | Hypothetical Antibody-Based Assay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Potentially low; high risk of cross-reactivity with dodecanoyl-CoA and other methylated acyl-CoAs. | Very high; capable of distinguishing isomers based on fragmentation patterns and chromatographic separation. |
| Sensitivity | Variable, but potentially in the low nanomolar range. | High, often in the picomolar to femtomolar range. |
| Quantification | Semi-quantitative to quantitative, but accuracy is highly dependent on antibody specificity. | Highly accurate and quantitative over a wide dynamic range using stable isotope-labeled internal standards. |
| Sample Throughput | High, suitable for screening large numbers of samples in parallel (e.g., 96-well plates). | Lower to moderate, dependent on chromatographic run time. |
| Development Cost & Time | High initial cost and time for custom antibody development and validation. | High instrument cost, but method development can be relatively rapid for a known analyte. |
| Ease of Use | Relatively simple and routine once the assay is established. | Requires specialized expertise for instrument operation, method development, and data analysis. |
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
For researchers who may develop a custom antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental method to determine its specificity and cross-reactivity.
Objective: To determine the specificity of a putative anti-7-Methyldodecanoyl-CoA antibody by assessing its binding to the target analyte and potential cross-reactants.
Materials:
-
96-well microtiter plates (high-binding capacity)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
This compound-protein conjugate (for coating)
-
Primary antibody (the antibody to be tested)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
This compound standard
-
Potential cross-reactants (e.g., dodecanoyl-CoA, other chain-length acyl-CoAs)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound conjugate.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the standard or cross-reactants for 1-2 hours at room temperature.
-
Transfer these mixtures to the coated and blocked plate wells.
-
Include control wells with the primary antibody only (for maximum signal) and wells with no primary antibody (for background).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Reaction Stoppage: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration for the target analyte and each cross-reactant.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the antibody binding) for each compound.
-
Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of potential cross-reactant) x 100
-
Visualizing Experimental Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Caption: Workflow for competitive ELISA to assess cross-reactivity.
A Comparative Guide to the Presumed Effects of R- and S-Isomers of 7-Methyldodecanoyl-CoA
The stereochemistry of methyl-branched fatty acids can significantly influence their metabolic fate and biological activity. This is primarily due to the stereospecificity of the enzymes involved in their breakdown, particularly in the β-oxidation pathway. The key enzyme responsible for the metabolism of many methyl-branched fatty acids is α-methylacyl-CoA racemase (AMACR), which interconverts (2R)- and (2S)-methylacyl-CoA esters.
Hypothetical Comparison of Metabolic Fates
Based on the known metabolism of other methyl-branched fatty acids, we can postulate the following differential effects between the R- and S-isomers of 7-Methyldodecanoyl-CoA.
| Feature | R-7-Methyldodecanoyl-CoA | S-7-Methyldodecanoyl-CoA |
| Metabolic Pathway | Likely requires conversion to the S-isomer by α-methylacyl-CoA racemase (AMACR) prior to entering the β-oxidation pathway. | Can likely be directly processed by the enzymes of the β-oxidation pathway. |
| Rate of Metabolism | Potentially slower due to the additional racemization step. The rate would be dependent on the efficiency of AMACR. | Potentially faster as it can directly enter the β-oxidation spiral. |
| Potential for Accumulation | In cases of AMACR deficiency or reduced activity, the R-isomer could accumulate, potentially leading to cellular toxicity. | Less likely to accumulate, assuming a functional β-oxidation pathway. |
| Biological Activity | Any specific biological activities might be distinct from the S-isomer before its conversion. | Biological effects would likely be related to its role as a substrate for energy production or its incorporation into complex lipids. |
Signaling Pathways and Metabolic Interplay
The metabolism of this compound, like other fatty acids, is intricately linked to cellular energy status and signaling pathways. The breakdown of both isomers would ultimately feed into the citric acid cycle and oxidative phosphorylation to produce ATP. However, the differential rate of metabolism could impact the cellular energy charge and redox state, thereby influencing signaling pathways regulated by AMP-activated protein kinase (AMPK) and other energy sensors.
Caption: Hypothetical metabolic pathway of R- and S-7-Methyldodecanoyl-CoA.
Hypothetical Experimental Protocols
To investigate the differential effects of R- and S-7-Methyldodecanoyl-CoA, the following experimental approaches could be employed.
1. In Vitro Enzyme Assays with Purified Enzymes
-
Objective: To determine if R- and S-7-Methyldodecanoyl-CoA are substrates for the enzymes of the β-oxidation pathway and for α-methylacyl-CoA racemase.
-
Methodology:
-
Synthesize and purify R- and S-7-Methyldodecanoyl-CoA.
-
Purify recombinant human α-methylacyl-CoA racemase (AMACR) and key enzymes of the β-oxidation pathway (e.g., acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase).
-
AMACR Assay: Incubate R-7-Methyldodecanoyl-CoA with purified AMACR. At various time points, quench the reaction and analyze the formation of S-7-Methyldodecanoyl-CoA using chiral chromatography coupled with mass spectrometry.
-
β-Oxidation Enzyme Assays: Individually incubate R- and S-7-Methyldodecanoyl-CoA with each of the purified β-oxidation enzymes in the presence of their respective co-factors. Monitor the consumption of the substrate and the formation of the product using spectrophotometric or mass spectrometry-based methods.
-
2. Cellular Metabolism Studies using Stable Isotope Tracers
-
Objective: To trace the metabolic fate of R- and S-7-Methyldodecanoyl-CoA in cultured cells.
-
Methodology:
-
Synthesize stable isotope-labeled versions of R- and S-7-Methyldodecanoic acid (e.g., ¹³C-labeled).
-
Culture relevant cell lines (e.g., hepatocytes, myotubes) and supplement the media with either the R- or S-labeled isomer.
-
After a defined incubation period, harvest the cells and perform metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS).
-
Trace the incorporation of the ¹³C label into downstream metabolites of β-oxidation (e.g., acetyl-CoA, propionyl-CoA, and intermediates of the citric acid cycle) and into complex lipids (e.g., triglycerides, phospholipids).
-
Caption: Proposed experimental workflow for comparing isomer effects.
3. Gene Expression and Signaling Pathway Analysis
-
Objective: To determine if the R- and S-isomers differentially affect gene expression and signaling pathways related to lipid metabolism.
-
Methodology:
-
Treat cultured cells with either R- or S-7-Methyldodecanoyl-CoA for a specified duration.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing to analyze the expression of genes involved in fatty acid oxidation, lipid synthesis, and metabolic regulation (e.g., PPARα, CPT1, ACC).
-
Signaling Pathway Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins such as AMPK and its downstream targets.
-
This multi-faceted approach would provide a comprehensive understanding of the differential metabolism and biological effects of the R- and S-isomers of this compound, moving from in vitro enzymatic activity to cellular metabolic flux and signaling responses.
quantitative comparison of 7-Methyldodecanoyl-CoA in healthy vs. diseased states
A comprehensive review of existing scientific literature reveals a significant gap in quantitative data directly comparing 7-Methyldodecanoyl-CoA levels in healthy versus diseased states. While methodologies for the quantification of various acyl-CoA species are well-established, specific experimental data for this compound remains elusive. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape, focusing on analogous compounds and relevant metabolic pathways to inform future research directions.
While direct quantitative comparisons for this compound are not presently available in the reviewed literature, the metabolic pathway of a structurally related branched-chain fatty acyl-CoA, phytanoyl-CoA, is extensively studied, particularly in the context of Refsum disease. This rare genetic disorder provides a clear example of the pathological consequences of impaired branched-chain fatty acid metabolism.
The Case of Phytanoyl-CoA and Refsum Disease: An Analogous Comparison
Refsum disease is an autosomal recessive disorder characterized by the accumulation of phytanic acid in blood and tissues.[1][2] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which catalyzes the first step of phytanic acid alpha-oxidation.[1][2][3] In healthy individuals, phytanic acid is converted to phytanoyl-CoA, which is then hydroxylated by PhyH.[4][5] A deficiency in this enzyme leads to a buildup of phytanic acid, with blood levels in patients reaching 10-50 mg/dL, significantly higher than the normal values of less than or equal to 0.2 mg/dL.[2]
The clinical manifestations of Refsum disease include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid.[1][6] This well-documented connection between the accumulation of a specific branched-chain fatty acyl-CoA precursor and a distinct clinical pathology underscores the importance of understanding the metabolism of such molecules.
Experimental Protocols for Acyl-CoA Quantification
Although specific protocols for this compound are not detailed in the available literature, several robust methods exist for the quantification of other acyl-CoA species. These methods could be adapted for the analysis of this compound in biological samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a well-established method for the simultaneous determination of Coenzyme A (CoA) and various acyl-CoA species in a variety of biological samples, including cultured cells and tissues.[7] The method offers high sensitivity and reproducibility.[7]
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique provides a comprehensive and highly sensitive quantitative analysis of a wide range of fatty-acyl-CoA species.[8] It allows for the quantification of acyl-CoAs with varying chain lengths and hydrophobicities, with low limits of detection.[8]
A general workflow for the quantification of acyl-CoAs from biological samples would typically involve:
-
Sample Preparation: Rapid quenching of metabolic activity and extraction of acyl-CoAs from tissues or cells.
-
Chromatographic Separation: Separation of different acyl-CoA species using HPLC or UHPLC.
-
Detection and Quantification: Detection by UV absorbance or mass spectrometry, followed by quantification against a standard curve.
Metabolic Pathway of a Related Branched-Chain Fatty Acyl-CoA
The alpha-oxidation pathway of phytanic acid is a well-characterized metabolic process that occurs within the peroxisomes.[5][9][10] This pathway serves as a valuable model for understanding the potential metabolism of other branched-chain fatty acids.
The key steps in the alpha-oxidation of phytanic acid are:
-
Activation: Phytanic acid is converted to phytanoyl-CoA.[4][5]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase.[4][5][11]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[4][5]
This pathway is crucial for the degradation of phytanic acid, a compound that cannot be metabolized by the more common beta-oxidation pathway due to its methyl branch.
Below is a diagram illustrating the alpha-oxidation pathway of phytanic acid.
Future Directions
The absence of quantitative data for this compound highlights a clear area for future research. Investigating the metabolic pathway of this and other understudied branched-chain fatty acids, and quantifying their levels in healthy and diseased tissues, could reveal novel insights into metabolic regulation and disease pathogenesis. The established methodologies for acyl-CoA analysis and the well-understood pathway of phytanoyl-CoA provide a solid foundation for these future studies.
References
- 1. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercial 7-Methyldodecanoyl-CoA Standards: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate quantification and experimentation, the purity of analytical standards is paramount. This guide provides a framework for assessing the purity of commercial 7-Methyldodecanoyl-CoA standards, offering a comparative analysis methodology and detailed experimental protocols. The integrity of research data is intrinsically linked to the quality of the standards used, making such assessments a critical component of study validation.
Comparative Purity Analysis
The purity of a commercial this compound standard can be rigorously evaluated by comparing it against a well-characterized in-house standard or a standard from a different, reputable supplier. The primary analytical technique for this purpose is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which allows for the separation, identification, and quantification of the target analyte and any potential impurities.[1][2]
Data Presentation: Quantitative Purity Assessment
The following table summarizes hypothetical data from a comparative purity analysis of a commercial this compound standard against a high-purity, synthesized in-house standard.
| Parameter | Commercial Standard (Supplier A) | In-House Synthesized Standard | Method of Determination |
| Advertised Purity | >95% | >99% | Supplier Certificate of Analysis / Synthesis Target |
| Measured Purity by HPLC-MS/MS | 94.2% | 99.3% | Peak Area Normalization |
| Major Impurity 1 (Identity) | Coenzyme A (free acid) | Not Detected | LC-MS/MS Fragmentation |
| Major Impurity 1 (Abundance) | 3.1% | - | Peak Area Normalization |
| Major Impurity 2 (Identity) | Dodecanoyl-CoA | Not Detected | LC-MS/MS Fragmentation |
| Major Impurity 2 (Abundance) | 1.5% | - | Peak Area Normalization |
| Other Minor Impurities | 1.2% | 0.7% | Sum of minor peak areas |
| Standard Concentration Verification (by UV-Vis) | 9.5 mg/mL | 10.1 mg/mL | Spectrophotometry at 260 nm |
Experimental Workflow
The logical flow for assessing the purity of a commercial this compound standard is depicted in the diagram below. This workflow ensures a systematic and comprehensive evaluation, from sample preparation to data analysis and comparison.
Caption: Workflow for the comparative purity assessment of this compound standards.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following protocol outlines the steps for analyzing this compound purity using HPLC-MS/MS.
Objective: To quantify the purity of a commercial this compound standard and identify any impurities by comparing it to a high-purity in-house standard.
Materials:
-
Commercial this compound standard
-
In-house synthesized this compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide or Triethylamine Acetate buffer
-
HPLC system with a C18 reversed-phase column[2]
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[1][2]
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve both the commercial and in-house standards in an appropriate solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL) for linearity assessment and determination of the limit of detection (LOD) and limit of quantification (LOQ).
-
-
HPLC-MS/MS Analysis:
-
HPLC Method:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification of this compound and suspected impurities. A full scan (e.g., m/z 200-1200) can be used for initial impurity discovery.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3). The exact m/z values need to be determined by direct infusion of the standard. A characteristic neutral loss of 507 is often monitored for acyl-CoAs.[2]
-
Monitor for potential impurities such as free Coenzyme A, and other acyl-CoAs (e.g., dodecanoyl-CoA).
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity of this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and all detected impurities in the chromatograms for both the commercial and in-house standards.
-
Calculate the purity of each standard using the formula:
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100
-
-
Identify impurities by comparing their fragmentation patterns (from MS/MS spectra) with known fragmentation patterns of related compounds or by using a high-resolution mass spectrometer for accurate mass determination.
-
Signaling Pathway and Experimental Logic
The experimental design is based on the principle of chromatographic separation followed by mass-based detection and quantification. This approach allows for the physical separation of the main compound from its impurities, providing a highly accurate measure of purity.
Caption: Logical flow from sample injection to data output in an HPLC-MS/MS system.
By implementing this structured approach, researchers can independently verify the purity of their commercial this compound standards, ensuring the reliability and accuracy of their experimental data. This guide provides the necessary framework to perform such a critical validation step.
References
Safety Operating Guide
Safe Disposal of 7-Methyldodecanoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle 7-Methyldodecanoyl-CoA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical advice.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. Treat this compound as a hazardous chemical waste.
-
Containerization:
-
Place the waste this compound, including any contaminated materials (e.g., pipette tips, tubes), into a designated, compatible, and leak-proof waste container.[1]
-
Do not mix with other waste streams unless compatibility is certain. Specifically, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Ensure the container is made of a material that will not react with the chemical.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards. Based on similar compounds, it is prudent to label it as an eye irritant and harmful to aquatic life.
-
Note the date when the waste was first added to the container.[2]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure the storage area is secure and away from drains or areas where a spill could enter the environment.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Follow all institutional procedures for waste pickup.
-
The final disposal method should be through an approved waste disposal plant, likely via incineration or other specialized chemical treatment.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Limit in SAA | Up to 55 gallons of hazardous waste. | [3] |
| Acutely Toxic Waste Limit | For "P-listed" acutely toxic waste, a maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated. While this compound is not explicitly P-listed, this is a good practice for highly toxic materials. | [3] |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [2] |
| SAA Storage Time Limit | Partially filled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [2] |
| pH of Aqueous Waste | If neutralization of a similar (non-toxic) aqueous waste stream were permissible for drain disposal, the pH would typically need to be between 5 and 9. However, for this compound, drain disposal is not recommended. | [1] |
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-Methyldodecanoyl-CoA
This guide provides immediate safety, handling, and disposal protocols for 7-Methyldodecanoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory safety standards.
Hazard Identification and Risk Assessment
-
Eye Irritation : May cause serious eye irritation.[1]
-
Aquatic Toxicity : Potentially very toxic to aquatic life with long-lasting effects.[1]
-
Chemical Instability : Acyl-CoA compounds can be unstable in aqueous solutions.
A thorough risk assessment should be conducted before handling, considering the quantities used and the specific experimental procedures.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is Level D protection.[2] However, a more stringent level of protection may be necessary depending on the scale of the experiment and the potential for aerosol generation.
Quantitative PPE Requirements:
| Protection Level | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| Level D (Minimum) | Not required for small quantities in a well-ventilated area. | Standard laboratory gloves (e.g., Nitrile). | Safety glasses with side shields. | Laboratory coat. |
| Level C | Air-purifying respirator with appropriate cartridges if aerosols may be generated.[2][3][4] | Chemical-resistant gloves (inner and outer layers recommended).[3][4] | Chemical splash goggles or a face shield.[5] | Chemical-resistant clothing or coveralls.[3][4] |
PPE Selection Logic:
Caption: PPE selection workflow for handling this compound.
Handling and Storage Procedures
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, Level D) during unpacking.
-
Verify the product identity and quantity against the order information.
-
Store the compound immediately under the recommended conditions.
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes.[6]
-
Prevent the formation of dust and aerosols.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Due to the instability of acyl-CoAs, it is recommended to perform all operations quickly and in ice-cold conditions.
Storage:
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
-
For long-term storage, it is advisable to store the compound at -20°C or below.
Accidental Release and Exposure Measures
Spill Response:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
Collect : Carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[1]
Waste Disposal Workflow:
Caption: Step-by-step waste disposal plan for this compound.
Disposal Container Labeling:
| Information | Details |
| Generator Name & Address | Your institution's name and address. |
| Waste Name | This compound |
| Hazardous Properties | Eye Irritant, Aquatic Toxin |
| Accumulation Start Date | Date waste was first added to the container. |
Experimental Protocol: General Solubilization
Given the nature of long-chain acyl-CoAs, a general protocol for solubilization for experimental use is as follows.
Materials:
-
This compound
-
Anhydrous, high-purity solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
Vortex mixer
-
Ice bath
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Under a fume hood, add the desired volume of cold solvent to the vial.
-
Cap the vial tightly and vortex briefly until the compound is fully dissolved. Keep the solution on ice.
-
Use the freshly prepared solution immediately for your experiments, as acyl-CoAs can be unstable.
This guide is intended to provide essential safety and logistical information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
